BI-4394
Description
Properties
IUPAC Name |
4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-3-33-24(32)20-11-17-10-16(8-9-18(17)26-20)21-12-19(27-28(21)2)22(29)25-13-14-4-6-15(7-5-14)23(30)31/h4-12,26H,3,13H2,1-2H3,(H,25,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJPVSDTLGFIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC(=NN3C)C(=O)NCC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of BI-4394: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-4394 is a highly potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of articular cartilage in osteoarthritis. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical potency, selectivity profile, and cellular activity. Detailed experimental methodologies for key assays are provided, alongside a summary of its in vitro drug metabolism and pharmacokinetic (DMPK) and chemical, manufacturing, and controls (CMC) parameters. Visual representations of the MMP-13 signaling pathway and experimental workflows are included to facilitate a deeper understanding of this compound's function and evaluation process.
Introduction to MMP-13 and its Role in Osteoarthritis
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). MMP-13, also known as collagenase-3, exhibits a particularly high activity against type II collagen, the primary collagenous component of articular cartilage. In pathological conditions such as osteoarthritis, the overexpression and excessive activity of MMP-13 lead to the progressive degradation of cartilage, resulting in joint pain, stiffness, and loss of function. The selective inhibition of MMP-13 is therefore a promising therapeutic strategy for the treatment of osteoarthritis.
This compound: A Potent and Selective MMP-13 Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity against MMP-13. Its mechanism of action is centered on the direct inhibition of the catalytic activity of MMP-13, thereby preventing the breakdown of type II collagen and other ECM components.
Biochemical Potency and Selectivity
This compound demonstrates nanomolar potency against human MMP-13. Its selectivity has been extensively profiled against a panel of other MMPs, revealing a significant therapeutic window. A negative control compound, BI-4395, is available and shows minimal activity against MMP-13.
Table 1: In Vitro Inhibitory Activity of this compound against MMPs
| Target | This compound IC50 (nM) | BI-4395 IC50 (nM) | Selectivity (fold vs. MMP-13) |
| MMP-13 | 1 | >26,000 | - |
| MMP-1 | >1000 | n.d. | >1000 |
| MMP-2 | 18,000 | n.d. | 18,000 |
| MMP-3 | >1000 | n.d. | >1000 |
| MMP-7 | >1000 | n.d. | >1000 |
| MMP-8 | >1000 | n.d. | >1000 |
| MMP-9 | 8,900 | n.d. | 8,900 |
| MMP-10 | 16,000 | n.d. | 16,000 |
| MMP-12 | >1000 | n.d. | >1000 |
| MMP-14 | 8,300 | n.d. | 8,300 |
| n.d. = not determined |
Cellular Activity
The inhibitory activity of this compound has been confirmed in a cell-based assay using bovine nasal cartilage explants. In this model, this compound effectively inhibits the degradation of cartilage matrix.
Table 2: Cellular Activity of this compound
| Assay | This compound IC50 (nM) |
| Inhibition of MMP-13 activity in bovine nasal cartilage | 31 |
Molecular Interaction with MMP-13
The binding mode of this compound to the active site of MMP-13 has been elucidated by X-ray crystallography (PDB code: 5BPA). This structural information reveals that this compound occupies the S1' pocket of the enzyme, a key determinant for its high affinity and selectivity. The interaction does not involve chelation of the catalytic zinc ion, a mechanism that has been associated with off-target effects in broader-spectrum MMP inhibitors.
In Vitro DMPK and CMC Parameters
A summary of the in vitro drug metabolism and pharmacokinetic (DMPK) and chemical, manufacturing, and controls (CMC) properties of this compound is provided below.
Table 3: In Vitro DMPK and CMC Parameters for this compound
| Parameter | Value |
| CMC | |
| Molecular Weight (Da) | 446.5 |
| logP @ pH 2 | 1.9 |
| Solubility @ pH 7.4 (µg/mL) | 60 |
| Solubility @ pH 4 (µg/mL) | <0.1 |
| DMPK | |
| Caco-2 Permeability (A-B) @ pH 7.4 (10⁻⁶ cm/s) | 0.6 |
| Caco-2 Efflux Ratio | 27 |
| Microsomal Stability (Human / Rat) (% remaining after 1 hr) | 40 / 41 |
| Plasma Protein Binding (Human) (%) | 98 |
Signaling Pathways
MMP-13 expression and activity in chondrocytes are regulated by complex signaling networks. Pro-inflammatory cytokines and growth factors can trigger intracellular signaling cascades that converge on the transcriptional regulation of the MMP-13 gene. This compound, by directly inhibiting the enzymatic activity of MMP-13, acts downstream of these signaling pathways to prevent cartilage degradation.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are outlined below.
MMP-13 Inhibition Assay (Fluorogenic Substrate)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human MMP-13.
-
Materials:
-
Recombinant human MMP-13 (truncated)
-
Fluorogenic peptide substrate (e.g., Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂)
-
Assay Buffer (e.g., 50 mM TRIS, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compound (this compound) and negative control (BI-4395) dissolved in DMSO
-
96-well black microtiter plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add a defined amount of recombinant human MMP-13 to each well of the microtiter plate, followed by the diluted test compound or vehicle control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., λex = 340 nm, λem = 440 nm).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Bovine Nasal Cartilage Degradation Assay
This assay assesses the ability of a test compound to inhibit the degradation of the cartilage matrix in an explant culture system.
-
Materials:
-
Bovine nasal cartilage explants
-
Cell culture medium (e.g., DMEM) with supplements
-
Recombinant human Interleukin-1α (IL-1α) to stimulate cartilage degradation
-
Test compound (this compound)
-
Assay kits for quantifying released glycosaminoglycans (GAGs) and collagen fragments (e.g., hydroxyproline assay).
-
-
Procedure:
-
Prepare bovine nasal cartilage explants of a uniform size and weight.
-
Culture the explants in a 96-well plate in the presence of IL-1α to induce matrix degradation.
-
Treat the explants with various concentrations of the test compound or vehicle control.
-
Incubate the cultures for a specified period (e.g., 7-14 days), collecting the conditioned media at regular intervals.
-
Analyze the conditioned media for the concentration of released GAGs and collagen fragments.
-
At the end of the experiment, digest the remaining cartilage explants to determine the residual GAG and collagen content.
-
Calculate the percentage of inhibition of matrix degradation for each concentration of the test compound and determine the IC50 value.
-
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound (this compound)
-
LC-MS/MS for sample analysis
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
-
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.
-
Materials:
-
Human and rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
Acetonitrile for reaction termination
-
LC-MS/MS for sample analysis
-
-
Procedure:
-
Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound by LC-MS/MS.
-
Determine the rate of disappearance of the test compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Conclusion
This compound is a potent and highly selective inhibitor of MMP-13 with demonstrated activity in a cellular model of cartilage degradation. Its favorable in vitro DMPK profile and well-characterized mechanism of action make it a valuable tool for investigating the role of MMP-13 in osteoarthritis and a promising starting point for the development of novel disease-modifying therapies. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar compounds.
Target Validation of BI-4394 in Cartilage Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of BI-4394, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), for the treatment of cartilage degradation, primarily in the context of osteoarthritis (OA). This document outlines the mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols relevant to the study of this compound and its target.
Executive Summary
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key driver of this pathology is the enzymatic activity of matrix metalloproteinases (MMPs), with MMP-13 playing a pivotal role in the degradation of type II collagen, the primary structural component of cartilage.[1][2] this compound has emerged as a promising therapeutic candidate due to its high potency and exceptional selectivity for MMP-13, offering a targeted approach to inhibit cartilage degradation.[3][4][5] Preclinical studies in animal models of osteoarthritis have demonstrated the efficacy of this compound in preserving cartilage integrity. This guide serves as a comprehensive resource for researchers engaged in the investigation of MMP-13 inhibition as a disease-modifying strategy for osteoarthritis.
This compound: Mechanism of Action and Selectivity
This compound is a small molecule inhibitor that targets the catalytic domain of MMP-13.[5] Its mechanism of action is the direct inhibition of the enzymatic activity of MMP-13, thereby preventing the cleavage of type II collagen and other extracellular matrix components.[1]
Quantitative Data: Potency and Selectivity
The potency and selectivity of this compound have been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for MMP-13 and significant selectivity over other MMPs.
| Target | IC50 | Selectivity vs. MMP-13 | Reference |
| MMP-13 | 1 nM | - | [3][4][5] |
| MMP-1 | >1000 nM | >1000-fold | [5] |
| MMP-2 | 18,000 nM | 18,000-fold | [4] |
| MMP-3 | >1000 nM | >1000-fold | [5] |
| MMP-7 | >1000 nM | >1000-fold | [5] |
| MMP-8 | >1000 nM | >1000-fold | [5] |
| MMP-9 | 8,900 nM | 8,900-fold | [4] |
| MMP-10 | 16,000 nM | 16,000-fold | [4] |
| MMP-12 | >1000 nM | >1000-fold | [5] |
| MMP-14 | 8,300 nM | 8,300-fold | [4] |
Table 1: In vitro potency and selectivity of this compound against various Matrix Metalloproteinases.
Signaling Pathways in Cartilage Degradation and MMP-13 Regulation
The expression and activity of MMP-13 in chondrocytes are tightly regulated by a complex network of signaling pathways, primarily driven by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). These cytokines activate downstream signaling cascades that converge on the nucleus to induce the transcription of the MMP13 gene.
References
- 1. mdpi.com [mdpi.com]
- 2. MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
An In-depth Technical Guide to BI-4394: A Potent and Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BI-4394, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with the chemical formula C₂₄H₂₂N₄O₅ and a molecular weight of 446.5 g/mol .[1] Its structure is characterized by a central pyrazole ring linked to an indole moiety and a benzamide group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₂N₄O₅ | [1] |
| Molecular Weight | 446.5 g/mol | [1] |
| CAS Number | 1222173-37-6 | [1] |
| SMILES | O=C(OCC)C1=CC2=C(N1)C=CC(C3=CC(C(NCC4=CC=C(C(O)=O)C=C4)=O)=NN3C)=C2 | [1] |
| logP @ pH 2 | 1.9 | [2] |
| Solubility @ pH 7.4 | 60 µg/mL | [2] |
| Solubility @ pH 4 | <0.1 µg/mL | [2] |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of human MMP-13, with an IC₅₀ value of 1 nM.[2][3] It exhibits excellent selectivity for MMP-13 over other matrix metalloproteinases, with IC₅₀ values for other MMPs being over 1000-fold higher.[3][4] This high selectivity is crucial as broad-spectrum MMP inhibitors have been associated with side effects such as musculoskeletal syndrome.[2][3]
Table 2: In Vitro Inhibitory Activity of this compound against various MMPs
| Target | IC₅₀ (nM) | Reference |
| MMP-13 | 1 | [2][3] |
| MMP-13 (bovine nasal cartilage) | 31 | [4] |
| MMP-1 | >10,000 | [2] |
| MMP-2 | 18,000 | [4] |
| MMP-3 | >10,000 | [2] |
| MMP-7 | >10,000 | [2] |
| MMP-8 | >10,000 | [2] |
| MMP-9 | 8,900 | [4] |
| MMP-10 | 16,000 | [4] |
| MMP-12 | >10,000 | [2] |
| MMP-14 | 8,300 | [4] |
In Vitro DMPK and Pharmacokinetic Properties
This compound has been evaluated for its drug metabolism and pharmacokinetic (DMPK) properties. It exhibits moderate permeability and is a substrate for efflux transporters. In vivo studies in rats have shown that this compound is orally bioavailable.[4]
Table 3: In Vitro DMPK Parameters of this compound
| Parameter | Value | Reference |
| Caco-2 Permeability (A-B) @ pH 7.4 | 0.6 x 10⁻⁶ cm/s | [2] |
| Caco-2 Efflux Ratio | 27 | [2] |
| Microsomal Stability (Human / Rat) | 40 / 41 %QH | [2] |
| Plasma Protein Binding (Human) | 98% | [2] |
Table 4: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (1 mg/kg i.v.) | Value (10 mg/kg p.o.) | Reference |
| T½ (h) | 0.47 | 0.47 | [4] |
| AUC (nM·h/mL) | - | 1109 ± 64 | [4] |
| CL (mL/min/kg) | 34 | - | [4] |
| Vss (mL/kg) | 0.26 | - | [4] |
| Bioavailability | - | 39% | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of MMP-13. MMP-13 is a key enzyme in the degradation of type II collagen, a major component of articular cartilage.[2][3] In pathological conditions like osteoarthritis, pro-inflammatory cytokines such as IL-1β and TNF-α upregulate the expression of MMP-13 in chondrocytes. This leads to excessive collagen degradation and cartilage destruction. By inhibiting MMP-13, this compound blocks this final step in the cartilage degradation cascade.
Caption: MMP-13 signaling pathway in osteoarthritis and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize this compound.
MMP-13 Inhibition Assay (Fluorogenic Substrate)
This assay determines the inhibitory activity of a compound against MMP-13 by measuring the cleavage of a fluorogenic substrate.
Caption: Experimental workflow for the MMP-13 inhibition assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35).
-
Enzyme and Substrate: Use recombinant human MMP-13 and a commercially available fluorogenic MMP substrate.
-
Assay Procedure:
-
Add the MMP-13 enzyme solution to the wells of a microplate containing the diluted this compound or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A-B):
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add this compound (at a concentration of, for example, 10 µM) to the apical (A) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
-
Permeability Measurement (B-A) for Efflux Ratio:
-
Add this compound to the basolateral (B) side and collect samples from the apical (A) side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or rat), a buffer (e.g., potassium phosphate), and this compound (at a concentration of, for example, 1 µM).
-
Initiation: Pre-warm the reaction mixture to 37°C and initiate the reaction by adding NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the fraction of a compound that binds to plasma proteins, which can influence its distribution and efficacy.
Methodology:
-
Apparatus: Use a rapid equilibrium dialysis (RED) device with a semi-permeable membrane that separates a plasma chamber from a buffer chamber.
-
Sample Preparation: Add this compound to plasma (human) and place it in the plasma chamber of the RED device. Add buffer to the buffer chamber.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of this compound in both samples by LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is calculated as (1 - fu) * 100.
References
- 1. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Plasma Protein Binding Assay [visikol.com]
- 4. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
BI-4394: A Technical Guide for In Vitro Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-4394, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), for in vitro research applications. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.
Introduction to this compound
This compound is a chemical probe designed for the potent and selective inhibition of MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][2] Its high selectivity makes it a valuable tool for investigating the specific roles of MMP-13 in various physiological and pathological processes in vitro.[1] Matrix metalloproteinases (MMPs) are a family of zinc- and calcium-dependent endopeptidases involved in tissue remodeling and degradation of the extracellular matrix.[2] Dysregulation of MMP activity is associated with numerous diseases, including osteoarthritis, rheumatoid arthritis, and cancer.[2][3][4] this compound offers researchers a means to dissect the specific contributions of MMP-13 to these processes.
Mechanism of Action
This compound functions as a direct inhibitor of the catalytic activity of MMP-13.[2][5] MMPs, including MMP-13, are synthesized as inactive zymogens (pro-MMPs) and require activation to become functional. Once activated, MMP-13 cleaves its substrates, most notably type II collagen, a critical component of articular cartilage.[1][2] The excessive activity of MMP-13 is a key factor in the pathogenesis of osteoarthritis due to its role in cartilage degradation.[2][3] this compound binds to the active site of MMP-13, preventing it from degrading its substrates and thereby inhibiting its pathological effects.[1]
Mechanism of this compound Action.
Quantitative Data
The following tables summarize the in vitro inhibitory activity and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against MMP-13
| Parameter | Value | Assay Type |
| IC50 | 1 nM | FRET Assay[5] |
| IC50 (Full-Length MMP-13) | 11 nM | Collagen Degradation Assay[6] |
| IC50 (Bovine Nasal Cartilage) | 31 nM | Cartilage Degradation Assay[2][6] |
Table 2: Selectivity Profile of this compound against Other MMPs [5]
| MMP Target | IC50 (µM) | Fold Selectivity vs. MMP-13 (approx.) |
| MMP-1 | > 22 | > 22,000x |
| MMP-2 | 18 | 18,000x |
| MMP-3 | > 22 | > 22,000x |
| MMP-7 | > 22 | > 22,000x |
| MMP-8 | > 22 | > 22,000x |
| MMP-9 | 8.9 | 8,900x |
| MMP-10 | 16 | 16,000x |
| MMP-12 | > 22 | > 22,000x |
| MMP-14 | 8.3 | 8,300x |
Table 3: Off-Target Kinase Inhibition Profile of this compound at 10 µM [1]
| Kinase Target | % Inhibition |
| STK6 | 99% |
| MAPKAPK2 | 99% |
| RPS6KA3 | 95% |
| MAPK14 | 94% |
| GSK3B | 94% |
| AMPK A1B1G1 | 92% |
| PRKACA | 90% |
| PIM1 | 86% |
| KDR | 83% |
| AKT1 | 76% |
| SRC | 75% |
| DYRK3 | 72% |
| MAP4K4 | 68% |
| MET | 57% |
| JAK3 | 56% |
| IKBKB | 52% |
| ABL1 | 52% |
| NEK1 | 51% |
Experimental Protocols
A common in vitro method to determine the potency of MMP inhibitors is the Förster Resonance Energy Transfer (FRET) assay. Below is a detailed methodology for such an experiment.
MMP-13 Inhibition Assay using FRET
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MMP-13.
Materials:
-
Recombinant human MMP-13 (active)
-
This compound
-
FRET-based MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series of this compound in assay buffer to achieve a range of final concentrations for testing. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the recombinant human MMP-13 in assay buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add the serially diluted this compound or vehicle control. b. Add the diluted MMP-13 enzyme to each well. c. Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the FRET-based MMP-13 substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: a. Calculate the rate of substrate cleavage for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve. b. Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
FRET-based MMP-13 Inhibition Assay Workflow.
Signaling Pathways Associated with MMP Regulation
The expression and activity of MMPs are regulated by complex signaling networks. Cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are known to upregulate MMP expression through various intracellular signaling cascades, including the MAP kinase (p38, JNK) and NF-κB pathways.[7][8] These pathways ultimately lead to the transcription of MMP genes. While this compound directly inhibits the enzymatic activity of MMP-13, understanding the upstream signaling pathways that control its expression can provide a more complete picture of its biological context.
Upstream Signaling Pathways Regulating MMP-13 Expression.
Conclusion
This compound is a highly potent and selective inhibitor of MMP-13, making it an indispensable tool for in vitro investigations into the biological functions of this enzyme. Its well-characterized inhibitory profile allows for precise dissection of MMP-13's role in various cellular processes. The provided data and protocols serve as a comprehensive resource for researchers utilizing this compound in their studies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of MMPs - Elabscience [elabscience.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Signal pathways involved in the production of MMP-1 and MMP-3 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
BI-4394: A Technical Guide to a Highly Selective Collagenase (MMP-13) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase with a critical role in the degradation of type II collagen, the primary structural component of articular cartilage.[1] Dysregulation of MMP-13 activity is a key pathological feature of osteoarthritis (OA), leading to the progressive destruction of cartilage and joint function. BI-4394 is a potent and highly selective, orally bioavailable inhibitor of MMP-13, developed as a chemical probe to investigate the therapeutic potential of targeted MMP-13 inhibition in OA and other diseases characterized by excessive collagen degradation. This document provides a comprehensive technical overview of this compound, including its biochemical properties, experimental protocols for its evaluation, and its biological context in relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 1 | - |
| MMP-1 | >1000 | >1000-fold |
| MMP-2 | 18,000 | 18,000-fold |
| MMP-3 | >1000 | >1000-fold |
| MMP-7 | >1000 | >1000-fold |
| MMP-8 | >1000 | >1000-fold |
| MMP-9 | 8,900 | 8,900-fold |
| MMP-10 | 16,000 | 16,000-fold |
| MMP-12 | >1000 | >1000-fold |
| MMP-14 | 8,300 | 8,300-fold |
Data compiled from publicly available sources.
Table 2: In Vitro and In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration |
| In Vitro | ||
| Microsomal Stability (Human) | 40% QH | N/A |
| Microsomal Stability (Rat) | 41% QH | N/A |
| Plasma Protein Binding (Human) | 98% | N/A |
| In Vivo (Rat) | ||
| Clearance | 39 mL/min/kg | Intravenous (IV) |
| Mean Residence Time | 0.5 h | Intravenous (IV) |
| Volume of Distribution (Vss) | 0.4 L/kg | Intravenous (IV) |
| Terminal Half-life (t1/2) | 0.47 h | IV (1 mg/kg) & Oral (10 mg/kg) |
Data compiled from publicly available sources.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments involving this compound.
Protocol 1: In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against MMP-13.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final concentration range should typically span several orders of magnitude around the expected IC50. Include a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add 50 µL of the diluted this compound or control to each well.
-
Add 25 µL of a pre-diluted solution of recombinant human MMP-13 to each well (excluding the no-enzyme control). The final enzyme concentration should be optimized to yield a linear reaction rate.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-13 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Calculate the initial reaction velocity (V) for each concentration of this compound.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Bovine Nasal Cartilage Degradation Assay
This ex vivo assay assesses the ability of an inhibitor to prevent the degradation of the native collagen matrix.
Materials:
-
Bovine nasal cartilage explants (e.g., 3-5 mm discs)
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics
-
Recombinant human MMP-13
-
This compound stock solution
-
Hydroxyproline assay kit
-
Papain digestion buffer (0.1 M sodium phosphate, pH 6.5, 10 mM EDTA, 10 mM cysteine-HCl)
Procedure:
-
Culture bovine nasal cartilage explants in serum-free medium for 24 hours to equilibrate.
-
Treat the explants with different concentrations of this compound for 2 hours.
-
Induce cartilage degradation by adding a predetermined concentration of active recombinant human MMP-13 to the culture medium. Include a control group without MMP-13 and a vehicle control group with MMP-13 but no inhibitor.
-
Incubate the explants for 3-5 days.
-
Collect the culture medium at the end of the incubation period.
-
Digest the remaining cartilage explants with papain overnight at 60°C.
-
Measure the amount of hydroxyproline (a major component of collagen) released into the culture medium and remaining in the digested cartilage explants using a hydroxyproline assay kit.
-
Calculate the percentage of collagen degradation for each condition and determine the IC50 of this compound for inhibiting cartilage degradation.
Protocol 3: Rat Model of Osteoarthritis (Anterior Cruciate Ligament Transection - ACLT)
This in vivo model is widely used to evaluate the efficacy of potential OA treatments.
Animals:
-
Male Sprague-Dawley or Lewis rats (10-12 weeks old)
Procedure:
-
Anesthesia: Anesthetize the rats using isoflurane or another appropriate anesthetic.
-
Surgical Procedure:
-
Make a medial parapatellar incision to expose the left knee joint.
-
Dislocate the patella laterally to visualize the anterior cruciate ligament (ACL).
-
Carefully transect the ACL with a microsurgical knife or scissors.
-
Confirm successful transection by performing a positive anterior drawer test.
-
Reposition the patella and close the joint capsule and skin with sutures.
-
A sham operation (arthrotomy without ACLT) should be performed on a control group of animals.
-
-
Post-operative Care: Provide appropriate analgesia for 3 days post-surgery.
-
Treatment:
-
Begin administration of this compound at a predetermined dose and frequency (e.g., daily oral gavage). A vehicle control group should be included.
-
Treatment can be initiated either prophylactically (immediately after surgery) or therapeutically (after OA has been established).
-
-
Endpoint Analysis (typically 4-8 weeks post-surgery):
-
Histological Analysis: Euthanize the animals, dissect the knee joints, and fix in formalin. Decalcify the bones, embed in paraffin, and section the joints. Stain sections with Safranin O-Fast Green to visualize cartilage proteoglycan content and assess cartilage degradation using a scoring system (e.g., Mankin score).
-
Immunohistochemistry: Perform immunohistochemical staining for markers such as MMP-13 and type II collagen.
-
Behavioral Analysis: Assess pain and joint function using methods like incapacitance testing or gait analysis.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular context of MMP-13 and the logical flow of experiments is essential for effective research. The following diagrams, generated using the DOT language, visualize these concepts.
Caption: MMP-13 signaling in chondrocytes and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a valuable pharmacological tool for the investigation of MMP-13 biology and its role in pathology. Its high potency and selectivity make it superior to broad-spectrum MMP inhibitors, which have been associated with off-target side effects. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in the field of collagenase inhibition and osteoarthritis therapeutics. The continued study of selective MMP-13 inhibitors like this compound holds promise for the development of novel disease-modifying treatments for osteoarthritis.
References
Foundational Research on BI-4394: A Selective MMP-13 Inhibitor for Joint Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Joint diseases, including osteoarthritis (OA) and rheumatoid arthritis (RA), are characterized by the progressive degradation of articular cartilage, leading to pain, inflammation, and loss of joint function. Matrix metalloproteinase-13 (MMP-13), a zinc-dependent endopeptidase, is a key mediator of this degradation through its potent and specific collagenolytic activity against type II collagen, the primary structural component of cartilage. This whitepaper provides a comprehensive technical overview of the foundational research on BI-4394, a highly potent and selective small molecule inhibitor of MMP-13. We will delve into its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways that govern MMP-13 expression in the context of joint diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for arthritic conditions.
Introduction to this compound and its Target: MMP-13
Matrix metalloproteinases (MMPs) are a family of enzymes crucial for tissue remodeling and the breakdown of extracellular matrix components. In the context of joint diseases, several MMPs are upregulated, contributing to the pathological destruction of cartilage. Among these, MMP-13 (also known as collagenase-3) is considered a prime therapeutic target due to its preferential and efficient cleavage of type II collagen.[1][2] The expression of MMP-13 is elevated in the chondrocytes and synovial fibroblasts of patients with OA and RA, and its activity is directly implicated in the erosion of articular cartilage.[1]
This compound has emerged as a promising therapeutic candidate due to its high potency and remarkable selectivity for MMP-13 over other MMPs. This selectivity is a critical attribute, as broad-spectrum MMP inhibitors have been associated with dose-limiting side effects in clinical trials.[1] this compound's mechanism of action involves binding to the active site of MMP-13, thereby preventing the enzymatic degradation of its substrates.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound, highlighting its in vitro potency, selectivity, and pharmacokinetic profile in preclinical studies.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Reference |
| MMP-13 IC50 | 1 nM | [1] |
| Selectivity over other MMPs | >1000-fold | [1] |
| MMP-1 IC50 | >10,000 nM | [1] |
| MMP-2 IC50 | >10,000 nM | [1] |
| MMP-3 IC50 | >10,000 nM | [1] |
| MMP-7 IC50 | >10,000 nM | [1] |
| MMP-8 IC50 | >10,000 nM | [1] |
| MMP-9 IC50 | >10,000 nM | [1] |
| MMP-10 IC50 | >10,000 nM | [1] |
| MMP-12 IC50 | >10,000 nM | [1] |
| MMP-14 IC50 | >10,000 nM | [1] |
Table 2: In Vivo Efficacy of a Selective MMP-13 Inhibitor (Oral Administration in Mouse Collagen-Induced Arthritis Model)
| Treatment Group | Mean Erosion Score Reduction (%) | p-value | Reference |
| 3 mg/kg | 21% | >0.05 | [1] |
| 10 mg/kg | 28% | <0.05 | [1] |
| 30 mg/kg | 38% | =0.01 | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 39% | Oral | MedChemExpress Product Page |
| Clearance | 34 mL/min/kg | Intravenous | MedChemExpress Product Page |
| Volume of Distribution (Vss) | 0.26 L/kg | Intravenous | MedChemExpress Product Page |
| Terminal Half-life (t1/2) | 0.47 h | Oral & Intravenous | MedChemExpress Product Page |
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of this compound and its effects on joint diseases.
In Vitro MMP-13 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of small molecules against MMP-13 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-13 (rhMMP-13)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound or other test compounds
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.
-
Add a defined amount of rhMMP-13 to each well of the 96-well plate.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known MMP-13 inhibitor).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Animal Model of Osteoarthritis: Anterior Cruciate Ligament Transection (ACLT) in Rats
The ACLT model is a widely used surgically-induced model of OA that mimics the joint instability that can lead to cartilage degradation.
Animals:
-
Male Lewis rats (or other appropriate strain), typically 10-12 weeks old.
Procedure:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and aseptically prepare the surgical site on one of the hind limbs.
-
Make a medial parapatellar incision to expose the knee joint.
-
Dislocate the patella laterally to visualize the anterior cruciate ligament (ACL).
-
Carefully transect the ACL using micro-surgical scissors, ensuring that the surrounding cartilage and menisci are not damaged.
-
Confirm complete transection of the ACL by performing a drawer test (anterior tibial translation).
-
Reposition the patella and close the joint capsule and skin with sutures.
-
Administer post-operative analgesics as required.
-
Allow the animals to recover and monitor for signs of OA development over a period of weeks to months.
-
At the end of the study, sacrifice the animals and collect the knee joints for histological analysis of cartilage degradation, osteophyte formation, and synovial inflammation.
Signaling Pathways in Joint Diseases and the Role of MMP-13
The expression of MMP-13 in chondrocytes and synovial fibroblasts is tightly regulated by a complex network of signaling pathways that are often dysregulated in joint diseases. Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), are key drivers of MMP-13 production.
Key Signaling Pathways Regulating MMP-13 Expression
Several signaling cascades have been identified as crucial regulators of MMP-13 gene transcription:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including ERK, JNK, and p38, plays a central role in transducing extracellular signals into cellular responses. Activation of the MEK/ERK pathway, in particular, has been shown to increase the activity of the transcription factor RUNX2, which in turn upregulates MMP-13 expression.[3]
-
Nuclear Factor-κB (NF-κB) Pathway: NF-κB is a critical transcription factor in inflammatory responses. Upon stimulation by pro-inflammatory cytokines, the NF-κB pathway is activated, leading to the transcription of numerous target genes, including MMP-13.
-
Wnt/β-catenin Pathway: This pathway is involved in chondrocyte differentiation and has been implicated in OA pathogenesis. Aberrant activation of the Wnt/β-catenin pathway can lead to increased MMP-13 expression.
-
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is another important cytokine signaling cascade that can contribute to the inflammatory environment in the joint and influence MMP-13 production.
Transcriptional Regulation of the MMP-13 Gene
The promoter region of the MMP-13 gene contains binding sites for several key transcription factors, including:
-
AP-1 (Activator Protein-1): A dimeric transcription factor that is a downstream target of the MAPK signaling pathway.
-
RUNX2 (Runt-related transcription factor 2): A master regulator of chondrocyte hypertrophy and a key activator of MMP-13 transcription.[3]
-
HIF-2α (Hypoxia-inducible factor 2α): This transcription factor is induced by hypoxic conditions and pro-inflammatory stimuli and directly binds to the MMP-13 promoter to drive its expression.[4]
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow described in this whitepaper.
Caption: Signaling Pathways Leading to MMP-13 Expression in Chondrocytes.
Caption: Experimental Workflow for Preclinical Evaluation of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for joint diseases. Its high potency and selectivity for MMP-13 make it a promising candidate for disease-modifying osteoarthritis drugs (DMOADs). The foundational research summarized in this whitepaper provides a strong rationale for its continued investigation.
Future research should focus on several key areas. While the primary mechanism of this compound is the direct inhibition of MMP-13's enzymatic activity, it is important to investigate potential feedback mechanisms on the upstream signaling pathways, such as MAPK and NF-κB. Understanding if MMP-13 inhibition can modulate the inflammatory signaling that drives its own expression would provide further insight into its therapeutic potential. Furthermore, extensive in vivo studies using various models of arthritis and different routes of administration are necessary to fully characterize the efficacy and safety profile of this compound. Long-term studies will also be crucial to assess its impact on the structural progression of joint damage.
References
- 1. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Regulated Transcription of Human Matrix Metalloproteinase 13 (MMP13) and Interleukin-1β (IL1B) Genes in Chondrocytes Depends on Methylation of Specific Proximal Promoter CpG Sites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: BI-4394 for In Vitro MMP-13 Inhibition Assay
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix.[1] MMP-13 exhibits a strong preference for cleaving type II collagen, the primary collagenous component of articular cartilage.[1][2][3] Consequently, its enzymatic activity is heavily implicated in the pathological cartilage destruction characteristic of osteoarthritis and rheumatoid arthritis.[1][3][4] This makes MMP-13 a significant therapeutic target for degenerative joint diseases.
BI-4394 is a potent and highly selective chemical probe designed to inhibit MMP-13.[1][5][6] It demonstrates exceptional selectivity, being over 1,000-fold more potent against MMP-13 compared to other matrix metalloproteinases, making it an invaluable tool for in vitro studies investigating the specific role of MMP-13 in various biological processes.[1][5][6] These application notes provide a detailed protocol for utilizing this compound in a fluorogenic in vitro assay to determine its inhibitory activity against human MMP-13.
Data Presentation: Potency and Selectivity of this compound
The inhibitory activity of this compound has been quantified against MMP-13 and other related enzymes. The half-maximal inhibitory concentration (IC50) values highlight its potency and remarkable selectivity.
| Target Enzyme | This compound IC50 | Reference |
| MMP-13 (catalytic domain) | 1 nM | [1][5][6] |
| MMP-13 (full-length, collagen degradation) | 11 nM | [6] |
| MMP-13 (in bovine cartilage) | 31 nM | [1][6] |
| MMP-2 (Gelatinase-A) | 18,000 nM (18 µM) | [6] |
| MMP-9 (Gelatinase-B) | 8,900 nM (8.9 µM) | [6] |
| MMP-10 (Stromelysin-2) | 16,000 nM (16 µM) | [6] |
| MMP-14 (MT1-MMP) | 8,300 nM (8.3 µM) | [6] |
| Other MMPs (1, 3, 7, 8, 12) | >1,000 nM | [1] |
Experimental Protocols
Principle of the Fluorogenic Assay
This protocol is based on a fluorogenic-quenched substrate. The assay principle involves three key components:
-
Recombinant Human MMP-13 (rhMMP-13): The active enzyme that cleaves the substrate.
-
Fluorogenic Substrate: A peptide sequence specific for MMP-13, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
Inhibitor (this compound): The compound being tested, which binds to MMP-13 and prevents substrate cleavage.
When rhMMP-13 cleaves the substrate, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence intensity. In the presence of this compound, the enzyme's activity is blocked, leading to a dose-dependent reduction in the fluorescence signal.
Materials and Reagents
-
Recombinant Human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Black, flat-bottom 96-well assay plates
-
Fluorescence microplate reader
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in aliquots at -20°C or -80°C.
-
This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer containing a fixed percentage of DMSO (e.g., 10%) to create a range of concentrations for testing. This ensures the final DMSO concentration in all wells remains constant and low (e.g., ≤1%).[7]
-
rhMMP-13 Working Solution: Dilute the rhMMP-13 stock in cold Assay Buffer to the desired final concentration (e.g., 1-5 ng/µL). Keep the enzyme on ice.[7]
-
MMP-13 Substrate Working Solution: Dilute the fluorogenic substrate stock in Assay Buffer to the desired final concentration (e.g., 10 µM). Protect from light.[7]
Assay Procedure
The following steps should be performed in a 96-well black plate. Include the following controls:
-
Blank: Assay Buffer, no enzyme, no inhibitor.
-
Positive Control (100% Activity): Enzyme and vehicle (DMSO/Assay Buffer), no inhibitor.
-
Test Wells: Enzyme and this compound at various concentrations.
-
Plate Setup: Add 5 µL of the serially diluted this compound solutions or the vehicle control to the appropriate wells.[7]
-
Enzyme Addition: Add 20 µL of the diluted rhMMP-13 enzyme solution to the "Positive Control" and "Test Sample" wells. Add 20 µL of Assay Buffer to the "Blank" wells.[7]
-
Inhibitor Incubation: Gently mix the plate and incubate for 30-60 minutes at the desired assay temperature (e.g., room temperature or 37°C). This allows this compound to bind to the enzyme.[7][8]
-
Reaction Initiation: Add 25 µL of the MMP-13 substrate working solution to all wells to initiate the enzymatic reaction. The total reaction volume will be 50 µL.[7]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths according to the substrate's specifications (e.g., Ex/Em = 328/393 nm).[3][7] Readings can be taken kinetically over 30-60 minutes or as a single endpoint measurement.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the "Blank" wells from the readings of all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of MMP-13 inhibition for each concentration of this compound:
% Inhibition = (1 - (Signal of Test Well / Signal of Positive Control)) * 100
-
Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of MMP-13 activity.
Visualizations
MMP-13 Inhibition Mechanism
Caption: Mechanism of MMP-13 inhibition by this compound.
Experimental Workflow
References
Application Notes and Protocols for BI-4394 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing BI-4394, a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), in various cell culture experiments.
Introduction to this compound
This compound is a small molecule inhibitor of MMP-13 with a reported IC50 of 1 nM[1]. It exhibits over 1,000-fold selectivity against several other matrix metalloproteinases (MMPs), making it a valuable tool for investigating the specific roles of MMP-13 in biological processes[1][2][3]. MMP-13 is a key enzyme involved in the degradation of type II collagen, a critical component of articular cartilage. Its activity is implicated in the pathogenesis of osteoarthritis and rheumatoid arthritis[4].
Mechanism of Action: this compound inhibits the catalytic activity of MMP-13, thereby preventing the breakdown of its substrates, most notably type II collagen. This inhibition can modulate downstream signaling pathways and cellular processes regulated by MMP-13 activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| Human MMP-13 | Enzymatic Assay | 1 nM | [1] |
| Bovine Nasal Cartilage Degradation | Full-length MMP-13 | 31 nM | [1] |
Table 2: Selectivity Profile of this compound against other MMPs
| MMP Target | IC50 (µM) | Reference |
| MMP-2 | 18 | [1] |
| MMP-9 | 8.9 | [1] |
| MMP-10 | 16 | [1] |
| MMP-14 | 8.3 | [1] |
Experimental Protocols
3.1. Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line. It is crucial to establish a non-toxic working concentration range for subsequent experiments.
Materials:
-
Cells of interest (e.g., human chondrocytes, SW1353 chondrosarcoma cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Note: Based on in vivo studies with other selective MMP-13 inhibitors, significant cytotoxicity is not expected at concentrations effective for MMP-13 inhibition[2]. However, it is essential to confirm this for your specific cell line.
3.2. Cell-Based MMP-13 Activity Assay
This protocol measures the inhibitory effect of this compound on MMP-13 activity within a cellular context. This can be achieved by stimulating cells to produce MMP-13 and then measuring its activity in the conditioned medium.
Materials:
-
Cells known to express MMP-13 (e.g., chondrocytes, fibroblasts, or cancer cell lines)
-
Cell culture medium
-
Inducing agent for MMP-13 expression (e.g., IL-1β, TNF-α, or PMA)
-
This compound
-
MMP-13 activity assay kit (fluorogenic or colorimetric)
-
96-well black plates (for fluorescent assays)
Protocol:
-
Seed cells in a 24-well or 48-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium and then incubate in serum-free medium for 24 hours to reduce background.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours.
-
Stimulate the cells with an appropriate inducing agent (e.g., 10 ng/mL IL-1β) for 24-48 hours to induce MMP-13 expression and secretion.
-
Collect the conditioned medium from each well.
-
Perform the MMP-13 activity assay on the conditioned medium according to the manufacturer's instructions of the chosen assay kit[1][5][6]. This typically involves incubating the conditioned medium with a specific MMP-13 substrate and measuring the resulting signal.
-
Generate a dose-response curve to determine the IC50 of this compound for inhibiting cellular MMP-13 activity.
3.3. Western Blot Analysis of Downstream Signaling
This protocol can be used to investigate the effect of this compound on signaling pathways that are modulated by MMP-13 activity. For example, MMP-13 can cleave various cell surface receptors and extracellular matrix proteins, which in turn can affect intracellular signaling.
Materials:
-
Cells of interest
-
This compound
-
Stimulating agent (if applicable)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against proteins of interest (e.g., phosphorylated forms of signaling proteins like Akt, ERK, or p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate cells and treat with this compound and/or a stimulating agent for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. For phosphorylated proteins, it is recommended to use 5% BSA in TBST as the blocking and antibody dilution buffer.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
3.4. Immunoprecipitation to Study Protein-Protein Interactions
This protocol can be adapted to investigate how this compound-mediated inhibition of MMP-13 might affect the interaction of MMP-13 with its substrates or other binding partners.
Materials:
-
Cell lysate from cells treated with or without this compound
-
Primary antibody against the protein of interest (e.g., MMP-13 or a potential interacting partner)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli buffer)
Protocol:
-
Prepare cell lysates as described in the Western Blot protocol.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential interacting partners.
Visualizations
Caption: Simplified signaling pathway of MMP-13 activation and its inhibition by this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. chondrex.com [chondrex.com]
- 2. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SensoLyte® Plus 520 MMP-13 Assay Kit Fluorimetric and Enhanced Selectivity - 1 kit [anaspec.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for BI-4394 in In Vivo Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4394 is a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] MMP-13 plays a crucial role in the degradation of type II collagen, a key component of articular cartilage.[3] Its enzymatic activity is implicated in the pathogenesis of both osteoarthritis and rheumatoid arthritis.[3] The selective inhibition of MMP-13 by this compound presents a promising therapeutic strategy for mitigating cartilage destruction and inflammation in arthritic conditions. These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical mouse models of arthritis.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the known physicochemical and pharmacokinetic parameters of this compound is provided below to aid in experimental design and data interpretation.
| Parameter | Value | Reference |
| Molecular Weight | 446.5 Da (free base) | [1] |
| MMP-13 IC50 | 1 nM | [1][2] |
| Selectivity | >1000-fold against MMP-1, 2, 3, 7, 8, 9, 10, 12, 14 | [1] |
| Solubility (pH 7.4) | 60 µg/mL | [1] |
| Human Plasma Protein Binding | 98% | [1] |
| Mean Residence Time (i.v. dose) | 0.5 h | [1] |
| Volume of Distribution (Vss) | 0.4 L/kg | [1] |
Signaling Pathway of MMP-13 in Arthritis
MMP-13 is a key downstream effector in the inflammatory cascade that leads to cartilage degradation in arthritis. Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), stimulate chondrocytes and synovial fibroblasts to produce MMP-13. This process is mediated through various signaling pathways, including the mitogen-activated protein kinase (MAPK) and NF-κB pathways. Once activated, MMP-13 cleaves type II collagen, leading to the breakdown of the cartilage matrix and the progression of arthritis.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used autoimmune model of rheumatoid arthritis, characterized by an inflammatory response to type II collagen.
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen Solution
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis
-
Freund's Incomplete Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles (27G)
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen and FCA (1:1 ratio).
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen and IFA (1:1 ratio).
-
Administer 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Arthritis Development and Scoring:
-
Monitor mice daily for the onset of arthritis, which typically appears between days 24 and 28.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
-
This compound Dosing Regimen:
-
Initiate treatment upon the onset of clinical signs of arthritis.
-
Administer this compound orally once daily at doses of 3 mg/kg, 10 mg/kg, and 30 mg/kg.[4] A vehicle control group should be included.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 14-21 days).
-
At the end of the study, collect blood for serum analysis of inflammatory markers and paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.
-
Adjuvant-Induced Arthritis (AIA) Mouse Model
The AIA model is induced by the injection of Freund's Complete Adjuvant and is characterized by a rapid onset of inflammation.
Materials:
-
Male BALB/c or C57BL/6 mice, 8-10 weeks old
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles (27G)
Protocol:
-
Induction of Arthritis (Day 0):
-
Inject 20 µL of FCA into the plantar surface of the right hind paw of each mouse.[5]
-
-
Arthritis Development and Measurement:
-
Monitor the mice for paw swelling, which typically develops within 24 hours.[6]
-
Measure paw volume or thickness daily using a plethysmometer or digital calipers.
-
-
This compound Dosing Regimen:
-
Begin treatment on day 0, either prophylactically or therapeutically after the onset of inflammation.
-
Administer this compound orally once daily at desired doses. A vehicle control group is essential.
-
-
Endpoint Analysis:
-
Continue the experiment for a specified duration (e.g., 14-21 days).
-
Experimental Workflow Diagram
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example of Clinical Score Data Presentation (CIA Model)
| Treatment Group | N | Mean Clinical Score (Day X) ± SEM | % Inhibition |
| Vehicle | 10 | 10.2 ± 0.8 | - |
| This compound (3 mg/kg) | 10 | 7.5 ± 0.6 | 26.5% |
| This compound (10 mg/kg) | 10 | 5.1 ± 0.5 | 50.0% |
| This compound (30 mg/kg) | 10 | 3.2 ± 0.4 | 68.6% |
Table 2: Example of Paw Volume Data Presentation (AIA Model)
| Treatment Group | N | Mean Paw Volume (mm³) (Day Y) ± SEM | % Reduction |
| Naive Control | 10 | 15.5 ± 1.2 | - |
| Vehicle | 10 | 35.8 ± 2.1 | - |
| This compound (10 mg/kg) | 10 | 25.3 ± 1.8 | 29.3% |
| This compound (30 mg/kg) | 10 | 20.1 ± 1.5 | 43.9% |
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound in mouse models of arthritis. The detailed protocols for both the CIA and AIA models, along with suggested dosing regimens and endpoint analyses, will enable researchers to robustly assess the therapeutic potential of this selective MMP-13 inhibitor. Careful adherence to these protocols and systematic data collection will be crucial for obtaining reproducible and meaningful results in the development of novel anti-arthritic therapies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of a family of antibodies with different half-lives in mice fails to find a correlation between affinity for FcRn and serum half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Complete Freund’s Adjuvant (CFA)-Induced Arthritis Model [bio-protocol.org]
- 6. Characterisation of a Freund's complete adjuvant-induced model of chronic arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-4394, a Potent and Selective MMP-13 Inhibitor
For research, scientific, and drug development professionals.
This document provides detailed protocols for the preparation of stock solutions and working concentrations of BI-4394, a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). These guidelines are intended to assist researchers in accurately preparing this compound for in vitro and in vivo studies, ensuring reproducible and reliable results.
Introduction
This compound is a small molecule inhibitor with high selectivity for MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][2][3] This makes MMP-13 a significant therapeutic target in diseases such as osteoarthritis and rheumatoid arthritis.[1][2][3] Accurate preparation of this compound solutions is critical for determining its efficacy and mechanism of action in various experimental settings.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions.
| Property | Value | Reference |
| Molecular Weight | 446.46 g/mol | [1][4] |
| Formula | C₂₄H₂₂N₄O₅ | [1][2] |
| CAS Number | 1222173-37-6 | [1][2] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1][4] |
Biological Activity of this compound
This compound is a potent inhibitor of MMP-13, with significantly lower activity against other MMPs, demonstrating its high selectivity. The inhibitory concentrations (IC₅₀) are summarized in Table 2.
| Target | IC₅₀ | Reference |
| MMP-13 | 1 nM | [1][3] |
| MMP-13 (bovine nasal cartilage degradation) | 31 nM | [1][4] |
| MMP-2 | 18 µM | [4] |
| MMP-9 | 8.9 µM | [4] |
| MMP-10 | 16 µM | [4] |
| MMP-14 | 8.3 µM | [4] |
Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out 1 mg of this compound powder and place it into a sterile microcentrifuge tube. To minimize error, it is recommended to weigh a larger amount (e.g., 5 mg) and scale the solvent volume accordingly.
-
Calculate DMSO Volume: Use the following formula to calculate the volume of DMSO required:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
For 1 mg of this compound to make a 10 mM solution: Volume (µL) = (0.001 g / 446.46 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 224 µL
-
Dissolve this compound: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.
Preparation of Working Concentrations by Serial Dilution
This protocol describes the preparation of a series of working concentrations from the 10 mM stock solution for use in a typical cell-based or enzymatic assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions in DMSO: It is recommended to perform initial serial dilutions in DMSO to avoid precipitation of the compound in aqueous solutions. For example, to prepare a 1:10 dilution series:
-
Label sterile tubes for each concentration.
-
Add 90 µL of DMSO to each tube except the first one.
-
Add 10 µL of the 10 mM stock to the first tube (1 mM).
-
Transfer 10 µL from the first tube to the second tube, mix well, and continue this process for the desired number of dilutions.
-
-
Final Dilution in Assay Medium: Prepare the final working concentrations by diluting the DMSO intermediate solutions into the assay buffer or cell culture medium. To minimize solvent toxicity, the final concentration of DMSO in the assay should typically be kept below 0.5%, with 0.1% being preferable.
-
For a 1:1000 final dilution (to achieve a final DMSO concentration of 0.1% from a 100% DMSO stock), add 1 µL of the DMSO dilution to 999 µL of the assay medium.
-
-
Example Dilution Series for IC₅₀ Determination: To generate a concentration range from 10 µM to 0.01 µM for an IC₅₀ experiment:
-
Prepare a 1 mM intermediate stock in DMSO.
-
Perform a 1:10 serial dilution in DMSO to get 100 µM, 10 µM, 1 µM, and 0.1 µM solutions.
-
Dilute each of these 1:100 in the final assay medium to obtain working concentrations of 10 µM, 1 µM, 0.1 µM, and 0.01 µM.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the test samples.
Experimental Workflow and Signaling Pathway
General Workflow for In Vitro Testing of this compound
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in an in vitro setting.
Caption: General workflow for in vitro evaluation of this compound.
Simplified MMP-13 Signaling Pathway in Arthritis
The diagram below depicts a simplified signaling pathway leading to the expression and activity of MMP-13 in the context of arthritis. Pro-inflammatory cytokines activate downstream signaling cascades, leading to the transcription of the MMP-13 gene. This compound directly inhibits the enzymatic activity of MMP-13.
Caption: Simplified MMP-13 signaling in arthritis and this compound inhibition.
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in a research setting. Adherence to these protocols will help ensure the accuracy and reproducibility of experimental results. Researchers should always consult the product-specific information sheet for any batch-specific variations in molecular weight or purity.
References
Application Notes and Protocols for BI-4394 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of BI-4394, a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), for in vivo rodent studies. The protocols outlined below are based on established institutional guidelines and available data on this compound and related compounds.
Introduction to this compound
This compound is a small molecule inhibitor of MMP-13 with an IC50 of 1 nM.[1] It exhibits over 1,000-fold selectivity against a panel of other MMPs, making it a valuable tool for investigating the specific role of MMP-13 in various pathological processes, including osteoarthritis and cancer.[1] Understanding the appropriate administration routes and protocols is critical for designing robust and reproducible preclinical studies.
Quantitative Data Summary
The following table summarizes the available in vivo pharmacokinetic parameters for this compound in rats following intravenous administration.
| Parameter | Value | Species | Administration Route | Dose | Reference |
| Clearance | 39 ml/(min*kg) | Rat | Intravenous (i.v.) | 1 mg/kg | [1] |
| Mean Residence Time | 0.5 h | Rat | Intravenous (i.v.) | 1 mg/kg | [1] |
| Volume of Distribution (Vss) | 0.4 l/kg | Rat | Intravenous (i.v.) | 1 mg/kg | [1] |
Experimental Protocols
Prior to any in vivo administration, all experimental protocols must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC).
Materials and Reagents
-
This compound (powder)
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as DMSO and a surfactant like Tween 80, followed by dilution in saline or PBS). The final concentration of the solubilizing agent should be minimized and tested for tolerability.
-
Sterile syringes and needles of appropriate gauge for the chosen administration route and animal size.
-
Animal balance for accurate body weight measurement.
-
Appropriate animal restraint devices.
Recommended Administration Routes
The choice of administration route depends on the experimental objectives, desired pharmacokinetic profile, and the target tissue. The following are common routes for administering compounds to rodents:
-
Intravenous (i.v.) Injection: Provides immediate and 100% bioavailability. Suitable for pharmacokinetic studies and when rapid systemic exposure is required.
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration in rodents, offering rapid absorption, though it may be more variable than i.v. injection.
-
Subcutaneous (s.c.) Injection: Results in slower and more sustained absorption compared to i.v. or i.p. routes.
-
Oral Gavage (p.o.): Used to deliver a precise dose directly into the stomach. The oral bioavailability of this compound is not explicitly reported, but related MMP-13 inhibitors have shown good oral bioavailability.[2][3]
-
Intra-articular (i.a.) Injection: For localized delivery to a specific joint, as demonstrated in a study using this compound in a rat model of osteoarthritis.[4]
Detailed Methodologies
3.3.1. Preparation of Dosing Solution
-
Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle solution. If a solubilizing agent is needed, first dissolve this compound in a small volume of the agent (e.g., DMSO) and then slowly add the aqueous component (e.g., saline) while vortexing to prevent precipitation.
-
Ensure the final solution is clear and free of particulates. If necessary, sterile filter the solution using a 0.22 µm syringe filter.
-
The final concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the injection volume appropriate for the chosen administration route and animal's body weight.
3.3.2. Intravenous (i.v.) Tail Vein Injection (Mouse/Rat)
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a suitable restraint device.
-
Swab the tail with 70% ethanol.
-
Insert a 27-30 gauge needle attached to the syringe into one of the lateral tail veins.
-
Slowly inject the dosing solution. The maximum bolus injection volume is typically 5 ml/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
3.3.3. Intraperitoneal (i.p.) Injection (Mouse/Rat)
-
Firmly restrain the animal, exposing the abdomen.
-
Tilt the animal's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no body fluids are drawn into the syringe.
-
Inject the solution. Recommended maximum injection volumes are up to 10 ml/kg for mice and rats.
3.3.4. Subcutaneous (s.c.) Injection (Mouse/Rat)
-
Grasp the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution. The maximum recommended volume is typically 5-10 ml/kg.
3.3.5. Oral Gavage (p.o.) (Mouse/Rat)
-
Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the animal.
-
Measure the distance from the animal's mouth to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. Do not force the needle.
-
Administer the solution. The recommended maximum volume is typically 5-10 ml/kg.
3.3.6. Intra-articular (i.a.) Injection (Rat)
This is a specialized procedure that requires significant technical expertise and should be performed under anesthesia.
-
Anesthetize the animal following an IACUC-approved protocol.
-
Shave and aseptically prepare the skin over the target joint (e.g., the knee).
-
Flex the joint to identify the injection site.
-
Carefully insert a small gauge needle (e.g., 30G) into the joint space.
-
Slowly inject a small volume of the this compound formulation (e.g., in a hydrogel for sustained release).[4]
Visualizations
MMP-13 Signaling Pathway
The following diagram illustrates the central role of MMP-13 in extracellular matrix degradation and the key signaling pathways that regulate its expression. This compound acts by directly inhibiting the enzymatic activity of MMP-13.
Caption: Simplified MMP-13 signaling pathway and point of inhibition by this compound.
Experimental Workflow for a Rodent Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a rodent disease model.
Caption: General experimental workflow for a rodent efficacy study of this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Potent, selective, and orally bioavailable matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally bioavailable dual MMP-1/MMP-14 sparing, MMP-13 selective alpha-sulfone hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-4394 Treatment in Chondrocytes
Audience: Researchers, scientists, and drug development professionals in the fields of rheumatology, cartilage biology, and osteoarthritis therapeutics.
Introduction:
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage.[1] A key driver of this degradation is the increased activity of matrix metalloproteinase-13 (MMP-13), a collagenase that specifically and efficiently cleaves type II collagen, the primary structural component of cartilage.[1][2][3] BI-4394 is a potent and highly selective inhibitor of MMP-13, making it a promising therapeutic candidate for halting the progression of OA.[4][5] These application notes provide detailed experimental protocols for researchers investigating the effects of this compound on chondrocytes, from initial cytotoxicity assessment to the evaluation of its efficacy in protecting the cartilage matrix and modulating key signaling pathways.
Key Signaling Pathway Modulated by this compound
This compound's primary mechanism of action is the direct inhibition of MMP-13 enzymatic activity. However, the expression of MMP-13 in chondrocytes is regulated by a complex network of signaling pathways, often activated by pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), which are prevalent in the OA joint. Understanding these pathways is crucial for designing experiments to evaluate the full therapeutic potential of this compound. The diagram below illustrates the central role of MMP-13 and the points of intervention for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis | Semantic Scholar [semanticscholar.org]
- 4. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] New hope for the treatment of osteoarthritis through selective inhibition of MMP-13. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Measuring BI-4394 Efficacy in Cartilage Explant Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key family of enzymes implicated in this process is the matrix metalloproteinases (MMPs), with MMP-13 (collagenase-3) being a primary driver of type II collagen degradation, the main structural protein in cartilage.[1][2] BI-4394 is a potent and highly selective inhibitor of MMP-13, with an in vitro IC50 of 1 nM against the purified enzyme and 31 nM in a bovine nasal cartilage degradation assay.[1][3] Its high selectivity for MMP-13 over other MMPs makes it a promising therapeutic candidate for OA, potentially avoiding the side effects associated with broad-spectrum MMP inhibitors.[1] Recent studies have demonstrated the efficacy of this compound in in vivo models of OA, highlighting its potential to prevent cartilage degradation.[4]
This document provides detailed application notes and protocols for evaluating the efficacy of this compound in a controlled, ex vivo cartilage explant model. This model serves as a valuable tool for preclinical assessment, allowing for the investigation of the compound's direct effects on cartilage tissue in a physiologically relevant environment.
Experimental Principles
The protocol involves the harvesting of cartilage explants, which are then cultured in the presence of a pro-inflammatory stimulus, typically Interleukin-1 beta (IL-1β), to induce a catabolic state that mimics aspects of OA.[5] IL-1β stimulation upregulates the expression and activity of MMP-13, leading to the degradation of the cartilage extracellular matrix (ECM).[6][7] The protective effect of this compound is assessed by its ability to counteract these degradative processes. Efficacy is quantified by measuring the release of key cartilage breakdown products into the culture medium and by histological analysis of the explant tissue.
Key Signaling Pathway in Cartilage Degradation
The following diagram illustrates the signaling cascade initiated by IL-1β, leading to the production of MMP-13 and subsequent cartilage degradation. This compound acts by directly inhibiting the enzymatic activity of MMP-13.
Experimental Workflow
The overall experimental workflow for assessing the efficacy of this compound in a cartilage explant model is depicted below.
Detailed Experimental Protocols
Cartilage Explant Isolation and Culture
-
Source: Obtain articular cartilage from a suitable source (e.g., bovine knee or metacarpophalangeal joints, porcine knee joints).
-
Aseptic Technique: Perform all subsequent steps under sterile conditions in a laminar flow hood.
-
Explant Harvesting:
-
Expose the articular surface of the joint.
-
Using a sterile dermal biopsy punch (e.g., 3-4 mm diameter), harvest full-thickness cartilage explants from the femoral condyles or tibial plateau.
-
Place the explants in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 1% Penicillin-Streptomycin.
-
-
Explant Equilibration:
-
Wash the explants three times with sterile phosphate-buffered saline (PBS).
-
Place individual explants into wells of a 48-well plate containing 500 µL of serum-free DMEM/F-12 medium supplemented with 1% Penicillin-Streptomycin and 1% ITS+ Premix.
-
Incubate for 24-48 hours at 37°C in a humidified atmosphere of 5% CO2 to allow the explants to equilibrate.
-
Treatment Protocol
-
Prepare Treatment Media:
-
Control Medium: Serum-free DMEM/F-12 with supplements.
-
IL-1β Medium: Control medium + 10 ng/mL recombinant human IL-1β.
-
This compound Treatment Media: IL-1β medium containing various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM). A this compound alone group should also be included to assess any direct effects of the compound on cartilage homeostasis.
-
-
Treatment Application:
-
After equilibration, aspirate the medium from each well.
-
Add 500 µL of the appropriate treatment medium to each explant.
-
Culture the explants for a period of 7 to 14 days.
-
Collect the entire conditioned medium and replace it with fresh treatment medium every 2-3 days. Store the collected medium at -80°C for later analysis.
-
Analytical Methods
This assay quantifies the amount of sulfated glycosaminoglycans (a major component of proteoglycans) released into the culture medium, which is an indicator of cartilage matrix degradation.
-
Reagent Preparation: Prepare a 1,9-dimethylmethylene blue (DMMB) solution.
-
Standard Curve: Prepare a standard curve using chondroitin sulfate (0-50 µg/mL).
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each conditioned medium sample or standard.
-
Add 200 µL of the DMMB reagent to each well.
-
Immediately measure the absorbance at 525 nm and 595 nm using a microplate reader.
-
Calculate the GAG concentration based on the standard curve.
-
This can be measured by quantifying specific collagen fragments released into the medium.
-
ELISA for CTX-II or T2CM: Use commercially available ELISA kits to measure the concentration of C-terminal telopeptide of type II collagen (CTX-II) or the T2CM neoepitope in the conditioned medium, following the manufacturer's instructions.[2] These markers are specific to MMP-mediated collagen type II cleavage.
-
Hydroxyproline Assay (Optional): This assay measures total collagen release. It requires acid hydrolysis of the medium samples followed by a colorimetric reaction.
Safranin O stains proteoglycans red, providing a visual assessment of their depletion from the cartilage matrix.
-
Fixation and Processing:
-
At the end of the culture period, fix the cartilage explants in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the explants through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 5 µm thick sections and mount them on glass slides.
-
-
Staining Protocol:
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin for 5-10 minutes to stain cell nuclei.
-
Rinse in running tap water.
-
Counterstain with a 0.02% Fast Green solution for 1-5 minutes.
-
Rinse briefly with 1% acetic acid.
-
Stain with a 0.1% Safranin O solution for 5-30 minutes.[1]
-
Dehydrate, clear, and mount the sections.
-
-
Analysis:
-
Examine the sections under a light microscope.
-
Assess the intensity of Safranin O staining in the cartilage matrix. A loss of red staining indicates proteoglycan depletion.
-
Quantify the staining intensity using image analysis software if desired.
-
Data Presentation
Quantitative data from the GAG and collagen degradation assays should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on IL-1β-induced Glycosaminoglycan (GAG) Release
| Treatment Group | GAG Concentration in Medium (µg/mL) | % Inhibition of GAG Release |
| Control | Mean ± SD | N/A |
| IL-1β (10 ng/mL) | Mean ± SD | 0% |
| IL-1β + this compound (10 nM) | Mean ± SD | Calculate vs. IL-1β |
| IL-1β + this compound (30 nM) | Mean ± SD | Calculate vs. IL-1β |
| IL-1β + this compound (100 nM) | Mean ± SD | Calculate vs. IL-1β |
| IL-1β + this compound (300 nM) | Mean ± SD | Calculate vs. IL-1β |
| IL-1β + this compound (1 µM) | Mean ± SD | Calculate vs. IL-1β |
| This compound (1 µM) alone | Mean ± SD | N/A |
Table 2: Effect of this compound on IL-1β-induced Collagen Type II Degradation (CTX-II)
| Treatment Group | CTX-II Concentration in Medium (ng/mL) | % Inhibition of CTX-II Release |
| Control | Mean ± SD | N/A |
| IL-1β (10 ng/mL) | Mean ± SD | 0% |
| IL-1β + this compound (10 nM) | Mean ± SD | Calculate vs. IL-1β |
| IL-1β + this compound (30 nM) | Mean ± SD | Calculate vs. IL-1β |
| IL-1β + this compound (100 nM) | Mean ± SD | Calculate vs. IL-1β |
| IL-1β + this compound (300 nM) | Mean ± SD | Calculate vs. IL-1β |
| IL-1β + this compound (1 µM) | Mean ± SD | Calculate vs. IL-1β |
| This compound (1 µM) alone | Mean ± SD | N/A |
Conclusion
The protocols outlined in this document provide a robust framework for assessing the chondroprotective efficacy of the selective MMP-13 inhibitor, this compound. By employing a combination of biochemical assays and histological analysis, researchers can obtain quantitative and qualitative data on the compound's ability to prevent cartilage matrix degradation in a disease-relevant ex vivo model. This approach is a critical step in the preclinical evaluation of potential disease-modifying osteoarthritis drugs.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Method Facilitating the Simple and Low-Cost Preparation of Human Osteochondral Slice Explants for Large-Scale Native Tissue Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanical and Biochemical Characterization of Cartilage Explants in Serum-Free Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cartilage Explant Cultures | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying Collagen Degradation with BI-4394
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in the extracellular matrix (ECM), provides structural integrity to tissues. Its degradation is a critical process in both normal physiological tissue remodeling and in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer metastasis. Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a key enzyme in the breakdown of type II collagen, the primary collagen type found in articular cartilage.[1][2] Dysregulation of MMP-13 activity is strongly implicated in the progressive cartilage destruction seen in osteoarthritis.[3][4]
BI-4394 is a highly potent and selective small molecule inhibitor of MMP-13.[1][5] Its high selectivity for MMP-13 over other MMPs makes it a valuable tool for investigating the specific role of this enzyme in collagen degradation and for the development of targeted therapeutics.[1][5] These application notes provide detailed protocols for utilizing this compound to study collagen degradation in vitro.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the inhibitory effects of selective MMP-13 inhibitors on collagen degradation.
Table 1: In Vitro Activity of this compound [1][5]
| Parameter | Value |
| Target | Matrix Metalloproteinase-13 (MMP-13) |
| IC₅₀ | 1 nM |
| Selectivity | >1000-fold against other MMPs (MMP-1, -2, -3, -7, -8, -9, -10, -12, -14) |
| Mechanism of Action | Selective, non-zinc-binding inhibition |
Table 2: Inhibition of Collagen Degradation by Selective MMP-13 Inhibitors [3]
| Experimental System | Treatment | % Inhibition of Collagen Degradation |
| Bovine Cartilage Explants | Selective MMP-13 Inhibitor | Complete Blockade |
| Human Osteoarthritis Cartilage Explants | Selective MMP-13 Inhibitor | Up to 80% |
Experimental Protocols
In Vitro Fluorogenic Peptide Substrate Assay for MMP-13 Inhibition by this compound
This protocol describes a method to determine the inhibitory activity of this compound on recombinant human MMP-13 using a fluorogenic peptide substrate. This assay is rapid and suitable for high-throughput screening.
Materials:
-
This compound
-
MMP-13 Fluorogenic Peptide Substrate (e.g., Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂)[6]
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5)[8]
-
Dimethyl sulfoxide (DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)[6]
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations for dose-response analysis.
-
Prepare MMP-13 solution: Dilute the recombinant human MMP-13 in Assay Buffer to the desired working concentration (e.g., 20-80 ng/well).[6]
-
Assay setup: In the black 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle control (DMSO in Assay Buffer)
-
MMP-13 solution
-
-
Pre-incubation: Incubate the plate at room temperature for 5-60 minutes to allow this compound to bind to the enzyme.[6]
-
Substrate addition: Prepare the MMP-13 fluorogenic peptide substrate solution in Assay Buffer according to the manufacturer's instructions. Add the substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence measurement: Immediately begin reading the fluorescence intensity at 365 nm excitation and 450 nm emission every 1-2 minutes for 30-60 minutes at room temperature.[6]
-
Data analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of MMP-13 inhibition versus the concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vitro Collagen Degradation Assay using Fluorescently Labeled Collagen
This protocol details a more physiologically relevant assay to assess the ability of this compound to inhibit the degradation of fibrillar collagen by MMP-13.
Materials:
-
Type I or Type II Collagen, fluorescently labeled (e.g., FITC-collagen or DQ™ collagen)[9]
-
Recombinant Human MMP-13 (active form)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5)
-
DMSO
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Collagen fibril formation: If using unlabeled collagen, fluorescently label it according to established protocols. To form fibrils, dissolve the fluorescently labeled collagen in a suitable acidic solution and neutralize it with buffer to induce fibrillogenesis at 37°C. Alternatively, use pre-labeled and fibrillized collagen.
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO and serially dilute it in Assay Buffer.
-
Assay setup: In a black 96-well plate, add the following to each well:
-
A solution containing the fluorescently labeled collagen fibrils.
-
This compound dilution or vehicle control.
-
Active recombinant human MMP-13 to initiate collagen degradation.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 4, 8, 12, or 24 hours).
-
Measurement of collagen degradation:
-
For DQ™ collagen, the fluorescence will increase upon degradation as the quenching is relieved.[9] Measure the fluorescence intensity directly in the plate reader.
-
For FITC-collagen, degradation releases fluorescently labeled peptides into the supernatant. Centrifuge the plate to pellet the remaining intact collagen fibrils. Transfer the supernatant to a new black 96-well plate and measure the fluorescence.
-
-
Data analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of collagen degradation relative to the control (MMP-13 without inhibitor).
-
Plot the percentage of inhibition of collagen degradation versus the concentration of this compound to determine its potency.
-
Visualizations
Signaling Pathway of MMP-13 Upregulation in Chondrocytes
Caption: Inflammatory cytokine signaling pathways leading to MMP-13 expression.
Experimental Workflow for this compound Evaluation
Caption: Workflow for assessing this compound's inhibition of collagen degradation.
References
- 1. opnme.com [opnme.com]
- 2. Collagenase Activity Assay Kits - Chondrex, Inc. [chondrex.com]
- 3. Novel selective MMP-13 inhibitors reduce collagen degradation in bovine articular and human osteoarthritis cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-binding peptidoglycans inhibit MMP mediated collagen degradation and reduce dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. chondrex.com [chondrex.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. The Amount and Activity of Active Matrix Metalloproteinase 13 Is Suppressed by Estradiol and Progesterone in Human Pelvic Floor Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
Troubleshooting & Optimization
troubleshooting BI-4394 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective MMP-13 inhibitor, BI-4394. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), with an IC50 of 1 nM.[1][2] MMPs are a family of zinc-dependent enzymes responsible for the breakdown of extracellular matrix components.[2] Specifically, MMP-13 is a key enzyme in the degradation of type II collagen, a primary component of articular cartilage.[3][4] By selectively inhibiting MMP-13, this compound can be used as a tool to study the role of this enzyme in various physiological and pathological processes, such as osteoarthritis.[3][5]
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below. Notably, its aqueous solubility is highly pH-dependent.
| Property | Value | Reference |
| Molecular Weight | 446.5 g/mol | [1][2] |
| logP (@ pH 2) | 1.9 | [1][2] |
| Solubility in DMSO | Up to 100 mM | |
| Aqueous Solubility (@ pH 7.4) | 60 µg/mL | [1][2] |
| Aqueous Solubility (@ pH 4.0) | < 0.1 µg/mL | [1][2] |
Q3: In which research areas is this compound commonly used?
A3: this compound is primarily used in research related to osteoarthritis, due to the central role of MMP-13 in cartilage degradation.[3][5] It is also relevant in studies of other conditions where MMP-13 is implicated, such as cancer and cardiovascular disease.
Troubleshooting Guide: this compound Solubility Issues
Q4: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, Tris). What is happening and how can I prevent this?
A4: This is a common issue for hydrophobic compounds like this compound. The precipitation occurs because the compound is highly soluble in an organic solvent like DMSO but has low solubility in aqueous solutions. When the DMSO stock is diluted into a buffer, the solvent environment changes drastically, causing the compound to "crash out" of solution.
Here are several strategies to mitigate this issue:
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. For cellular assays, you can dilute the stock solution in the culture medium in a stepwise manner.[6][7]
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment, ideally less than 0.5% for cell-based assays to avoid solvent toxicity.[7]
-
Use of Co-solvents: If precipitation persists, consider the use of a co-solvent. Common co-solvents include polyethylene glycol (PEG), propylene glycol, or glycerol.[8][9] These can be added to the aqueous buffer to increase the solubility of the lipophilic compound.
-
Incorporate Surfactants or Excipients: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations (typically 0.01-0.1%) to help maintain the solubility of hydrophobic compounds in aqueous solutions.[9]
Below is a troubleshooting workflow to address precipitation issues:
Caption: Troubleshooting workflow for this compound precipitation.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of this compound is highly dependent on pH. It is significantly more soluble at neutral to slightly alkaline pH compared to acidic conditions. As indicated in the physicochemical properties table, the solubility is 60 µg/mL at pH 7.4, but less than 0.1 µg/mL at pH 4.0.[1][2] Therefore, using buffers with a pH in the neutral range is recommended to maintain solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of Stock Solution (10 mM in DMSO):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in 100% DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions in Aqueous Buffer (Example for a 10 µM final concentration):
-
Perform a serial dilution of the 10 mM DMSO stock solution.
-
First, dilute the 10 mM stock 1:10 in 100% DMSO to obtain a 1 mM intermediate stock.
-
Next, dilute the 1 mM intermediate stock 1:10 in your aqueous buffer (e.g., PBS, pH 7.4) to get a 100 µM intermediate solution.
-
Finally, dilute the 100 µM solution 1:10 in the final assay buffer to achieve the desired 10 µM working concentration. The final DMSO concentration in this example would be 0.1%.
-
Protocol 2: In Vitro MMP-13 Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Assay Components:
-
Recombinant human MMP-13 enzyme.
-
Fluorogenic MMP-13 substrate.
-
Assay buffer (e.g., Tris-based buffer, pH 7.5, containing CaCl2, NaCl, and a non-ionic surfactant like Brij-35).
-
This compound working solutions at various concentrations.
-
A suitable inhibitor control.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the this compound working solutions to the respective wells.
-
Add the recombinant human MMP-13 enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP-13 substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
Calculate the rate of substrate cleavage and determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for an in vitro MMP-13 inhibition assay.
Signaling Pathways
MMP-13 Regulation in Cartilage Degradation
The expression and activity of MMP-13 in chondrocytes are regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines like IL-1β and TNF-α. Key pathways involved in the upregulation of MMP-13 include:
-
NF-κB Pathway: Activation of the NF-κB pathway is a central mechanism through which inflammatory stimuli lead to increased MMP-13 transcription.[10]
-
PI3K/Akt Pathway: The PI3K/Akt signaling cascade can also contribute to the regulation of MMP-13 expression.
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway has been implicated in osteoarthritis and can influence MMP-13 levels.
Caption: Key signaling pathways regulating MMP-13 expression.
Mechanism of this compound Action
This compound acts as a direct inhibitor of MMP-13 enzymatic activity, thereby preventing the degradation of type II collagen and other extracellular matrix components.
Caption: Inhibitory action of this compound on MMP-13.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive Expression of Human Collagenase-3 (MMP-13) Induces Osteoarthritis-like Illness in Mice • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Optimizing BI-4394 Concentration for Maximum MMP-13 Inhibition
Welcome to the technical support center for BI-4394, a high-potency and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for effectively utilizing this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an MMP-13 inhibition assay?
A1: Given that this compound has a very low IC50 value of 1 nM, we recommend starting with a concentration range that spans several orders of magnitude around this value.[1][2][3] A good starting point for a dose-response curve would be a serial dilution from 1 µM down to 0.01 nM. This wide range will help in accurately determining the IC50 in your specific experimental setup.
Q2: How can I be sure that the observed inhibition is specific to MMP-13?
A2: this compound is a highly selective inhibitor with over 1000-fold greater selectivity for MMP-13 compared to many other MMPs.[2][3] To experimentally confirm specificity, you can perform counter-screening assays against other relevant MMPs (e.g., MMP-1, MMP-2, MMP-9) using the same concentration range of this compound. A significant drop in potency against these other MMPs will confirm the selectivity for MMP-13.
Q3: I am not seeing the expected level of inhibition. What are the possible reasons?
A3: Several factors could contribute to lower-than-expected inhibition. Please refer to the detailed troubleshooting guide below for a comprehensive list of potential issues and solutions. Common reasons include improper inhibitor dilution, degradation of the inhibitor, issues with the MMP-13 enzyme activity, or problems with the assay substrate.
Q4: Can this compound be used in cell-based assays?
A4: Yes, this compound is suitable for use in cell-based assays. However, the optimal concentration may differ from biochemical assays due to factors like cell permeability and potential off-target effects at higher concentrations. It is recommended to perform a dose-response experiment in your specific cell line to determine the effective concentration for inhibiting MMP-13 activity.
Data Presentation
This compound Inhibition of MMP-13 Activity
| This compound Concentration (nM) | Estimated % Inhibition |
| 1000 | ~99% |
| 100 | ~95% |
| 10 | ~90% |
| 1 | ~50% (IC50) [1][2][3] |
| 0.1 | ~10% |
| 0.01 | Minimal Inhibition |
Note: These are estimated values based on the known IC50. Actual percentages may vary depending on the specific experimental conditions.
Selectivity Profile of this compound
| MMP Isoform | IC50 (µM) |
| MMP-13 | 0.001 [1][2][3] |
| MMP-2 | 18[3] |
| MMP-9 | 8.9[3] |
| MMP-10 | 16[3] |
| MMP-14 | 8.3[3] |
Experimental Protocols
Biochemical Assay for MMP-13 Inhibition (Fluorogenic Substrate)
This protocol outlines the steps to determine the IC50 of this compound against purified MMP-13 enzyme.
Materials:
-
Recombinant human MMP-13
-
This compound
-
Fluorogenic MMP-13 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. A suggested starting range is 1 µM to 0.01 nM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
Enzyme Preparation: Dilute the recombinant MMP-13 in cold assay buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Add the diluted MMP-13 enzyme to all wells except the "no enzyme" control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP-13 substrate to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low MMP-13 activity in control wells | 1. Inactive enzyme due to improper storage or handling. | 1. Ensure the enzyme is stored at -80°C and thawed on ice. Avoid repeated freeze-thaw cycles. Run a positive control with a known active MMP-13 lot. |
| 2. Incorrect assay buffer composition (e.g., missing Ca2+ or Zn2+). | 2. Verify the composition of the assay buffer. MMPs are calcium and zinc-dependent enzymes. | |
| 3. Substrate degradation or low concentration. | 3. Use fresh substrate and ensure it is stored protected from light. Confirm the final substrate concentration is appropriate for the assay. | |
| High background fluorescence | 1. Autofluorescence of the inhibitor compound. | 1. Run a control with the inhibitor alone (no enzyme) to measure its intrinsic fluorescence and subtract this from the assay wells. |
| 2. Contaminated assay buffer or plate. | 2. Use fresh, high-quality reagents and a new microplate. | |
| Inconsistent results between replicates | 1. Pipetting errors. | 1. Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| 2. Incomplete mixing of reagents in the wells. | 2. Gently mix the plate after adding each reagent, avoiding bubbles. | |
| IC50 value is significantly higher than expected | 1. Inaccurate concentration of this compound stock solution. | 1. Verify the concentration of the stock solution. If possible, confirm by an independent analytical method. |
| 2. This compound degradation. | 2. Prepare fresh dilutions of this compound from a new stock for each experiment. | |
| 3. High concentration of the enzyme used in the assay. | 3. Titrate the enzyme concentration to ensure the assay is run under initial velocity conditions where the inhibition is not overcome by excess enzyme. | |
| Potential for off-target effects in cell-based assays | 1. At high concentrations, even selective inhibitors may show off-target activity. | 1. Perform a cell viability assay (e.g., MTT or LDH) in parallel with the inhibition assay to ensure the observed effect is not due to cytotoxicity. |
| 2. The inhibitor may affect other cellular pathways. | 2. If off-target effects are suspected, consider using a structurally different MMP-13 inhibitor as a control or employing molecular techniques like siRNA to confirm the role of MMP-13. |
References
how to mitigate BI-4394 cytotoxicity in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential cytotoxicity associated with BI-4394 in cell-based assays.
FAQs
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] MMP-13 is a key enzyme involved in the degradation of collagen II, a critical component of articular cartilage.[1][2] Its primary application is in in vitro studies to investigate the biological roles of MMP-13.[1]
Q2: Is this compound known to be cytotoxic?
While this compound is a potent inhibitor of its target, MMP-13, publicly available data does not specifically detail its cytotoxicity profile across various cell lines. As with many small molecule inhibitors, high concentrations or prolonged exposure can potentially lead to off-target effects and cytotoxicity. The primary goal of using this compound should be to achieve selective MMP-13 inhibition with minimal impact on cell viability.
Q3: What are the common causes of cytotoxicity in cell-based assays?
Cytotoxicity in cell-based assays can arise from several factors, including:
-
High compound concentration: Exceeding the optimal concentration range can lead to off-target effects.
-
Prolonged incubation time: Extended exposure to a compound can induce cellular stress.
-
Solvent toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Assay-specific sensitivities: Some assay reagents may interact with the test compound, leading to inaccurate cytotoxicity readings.
-
Cell line-specific sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[3]
Troubleshooting Guides
Issue 1: High level of cell death observed after this compound treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range of concentrations and narrow down to the lowest concentration that elicits the desired biological effect on MMP-13 without significant cell death. | Identification of the EC50 for MMP-13 inhibition and the CC50 (cytotoxic concentration 50%) to establish a therapeutic window. |
| Incubation time is too long. | Conduct a time-course experiment to assess cell viability at different time points (e.g., 24, 48, 72 hours). | Determination of the optimal incubation time that allows for sufficient MMP-13 inhibition while minimizing cytotoxicity. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the same concentration of solvent used in the this compound treatment group. Ensure the final solvent concentration is below the tolerance level of the cell line (typically <0.5%). | No significant cell death in the vehicle control group, confirming that the observed cytotoxicity is due to this compound. |
| Cell line is particularly sensitive. | Consider using a different, more robust cell line that expresses MMP-13. If the current cell line is essential, focus on optimizing concentration and incubation time. | Reduced cytotoxicity in a more resilient cell line or optimized conditions for the sensitive cell line. |
Issue 2: Inconsistent or variable cytotoxicity results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell seeding density. | Optimize and standardize the cell seeding density for all experiments.[3] Ensure even cell distribution across the plate. | More reproducible and consistent assay results. |
| Variability in compound preparation. | Prepare fresh stock solutions of this compound for each experiment. Use a consistent source and lot of the compound. | Minimized variability in experimental outcomes. |
| Edge effects on the assay plate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation.[4] Fill the outer wells with sterile PBS or media. | Reduced variability and more reliable data from the inner wells. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration 50 (CC50) of this compound
This protocol outlines a standard method for assessing the cytotoxicity of this compound using a resazurin-based viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC50 value using a non-linear regression curve fit.
Data Presentation:
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 95 ± 6.1 |
| 10 | 75 ± 8.3 |
| 50 | 45 ± 7.9 |
| 100 | 15 ± 3.5 |
This is example data and does not reflect actual experimental results for this compound.
Visualizations
Caption: Workflow for determining the CC50 of this compound.
Caption: Troubleshooting flowchart for high cytotoxicity.
References
Technical Support Center: Enhancing the Experimental Stability of BI-4394
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of the selective MMP-13 inhibitor, BI-4394, in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of collagen in diseases like osteoarthritis and rheumatoid arthritis.[1][2] Its chemical structure contains an indole core, a pyrazole ring, and a carboxylate ester group, which are important for its inhibitory activity but may also influence its stability.
Q2: What are the primary known stability characteristics of this compound?
Published data indicates that this compound has moderate microsomal stability.[1] The presence of an ester functional group suggests a potential susceptibility to hydrolysis, especially under acidic or basic conditions.[3][4] While pyrazole and indole rings are generally stable, they can be subject to oxidation.[5][6]
Q3: How should I prepare stock solutions of this compound to maximize stability?
It is recommended to prepare a high-concentration stock solution in a dry, high-quality organic solvent such as Dimethyl Sulfoxide (DMSO).[7] To prevent degradation from moisture, use anhydrous DMSO and store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[8][9] Avoid repeated freeze-thaw cycles.[8]
Q4: I'm observing precipitation when I dilute my this compound stock solution into aqueous media. What could be the cause and how can I prevent it?
Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for hydrophobic small molecules.[10][11] This "solvent shock" can be mitigated by performing serial dilutions. First, create an intermediate dilution of the DMSO stock in a small volume of serum-free media or buffer, then add this to the final volume of your complete media while gently vortexing.[11] Ensuring the final DMSO concentration is low (typically ≤ 0.1%) can also help maintain solubility.[12]
Q5: What are the optimal storage conditions for this compound as a solid and in solution?
As a solid, this compound should be stored at -20°C for long-term stability, as recommended for many small molecules.[8] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to 6 months).[8] It is advisable to minimize exposure to light and air.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in In Vitro Enzyme Assays
Possible Cause:
-
Hydrolysis of the Ester Group: The ester moiety of this compound can be hydrolyzed, particularly if the assay buffer has a non-neutral pH.[3]
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.
-
Oxidation: The indole and pyrazole rings may be susceptible to oxidation, especially in the presence of certain media components or prolonged exposure to air.
Troubleshooting Steps:
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| Optimize Buffer pH | Prepare assay buffers at a pH range of 7.2-7.4. If the experiment requires a different pH, perform a pilot study to assess the stability of this compound at that pH over the time course of the assay. | Consistent inhibitory activity of this compound across the neutral pH range. |
| Use Low-Binding Labware | Utilize polypropylene or other low-protein-binding microplates and pipette tips for all steps involving this compound. | Increased and more consistent potency of this compound in the assay. |
| Include Antioxidants | If oxidation is suspected, consider the addition of a small amount of a compatible antioxidant, such as 0.01% Pluronic F-68, to the assay buffer. | Stabilization of this compound activity, especially in longer incubations. |
| Prepare Fresh Dilutions | Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment. | Maximizes the concentration of active compound and reduces variability between experiments. |
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause:
-
Precipitation in Media: As discussed in the FAQs, this compound may precipitate when diluted into cell culture media.[10][12]
-
Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their free concentration and apparent activity.
-
Cellular Metabolism: Cells may metabolize this compound, leading to a decrease in its effective concentration over time.
Troubleshooting Steps:
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| Optimize Dilution Method | Prepare an intermediate dilution of the this compound DMSO stock in serum-free medium before adding it to the final volume of complete (serum-containing) medium. Add the intermediate dilution dropwise while gently swirling. | Reduced or eliminated precipitation of this compound in the cell culture medium. |
| Test in Reduced-Serum Conditions | If feasible for your cell type, perform experiments in media with a lower serum concentration (e.g., 2-5% FBS) or in serum-free media to assess the impact of serum protein binding. | An increase in the apparent potency of this compound may be observed. |
| Time-Course Experiment | Conduct a time-course experiment to determine the stability of this compound's effect over the duration of your cell-based assay. This can help identify if the compound is being metabolized. | A decrease in the inhibitory effect over time may indicate metabolic instability. |
| Visual Inspection for Precipitation | Before adding the this compound-containing medium to your cells, visually inspect it for any signs of precipitation (cloudiness or particles). Also, check the wells under a microscope after dosing. | Clear medium and absence of visible precipitate in the culture wells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound is 446.46 g/mol ).
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[11]
-
Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.
-
-
Working Solution (for Cell-Based Assays):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Create an intermediate dilution (e.g., 100 µM) by adding 10 µL of the 10 mM stock to 990 µL of serum-free cell culture medium. Vortex gently.
-
Prepare the final working concentration by adding the intermediate dilution to pre-warmed complete cell culture medium. For example, for a 100 nM final concentration, add 10 µL of the 100 µM intermediate dilution to 10 mL of complete medium. Add dropwise while swirling.
-
Protocol 2: In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate)
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
-
Activate recombinant human pro-MMP-13 according to the manufacturer's instructions (e.g., with APMA).
-
Prepare a solution of a fluorogenic MMP-13 substrate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add varying concentrations of this compound (prepared by serial dilution in assay buffer). Include a vehicle control (DMSO at the same final concentration).
-
Add the activated MMP-13 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow the inhibitor to bind.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Simplified signaling pathway of MMP-13 activation and inhibition by this compound.
Caption: Experimental workflow for an in vitro MMP-13 inhibition assay with this compound.
Caption: Troubleshooting decision tree for addressing this compound stability issues.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP-13 enzyme activity assay [bio-protocol.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. enfanos.com [enfanos.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
addressing variability in BI-4394 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BI-4394, a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-quality tool compound that acts as a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), with an IC₅₀ value of 1 nM.[1][2] MMP-13 is a key enzyme involved in the degradation of type II collagen, a critical process in the pathology of conditions like rheumatoid arthritis and osteoarthritis.[1][2][3] this compound's high selectivity for MMP-13 over other MMPs makes it a valuable tool for studying the specific roles of this enzyme in various biological processes.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
For in vitro experiments, it is recommended to prepare a stock solution of this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the experimental medium is kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q3: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment to minimize potential degradation.
Q4: Are there any known off-target effects of this compound?
This compound demonstrates excellent selectivity (>1,000-fold) against a panel of other matrix metalloproteinases (MMP-1, 2, 3, 7, 8, 9, 10, 12, 14).[2] However, at a high concentration of 10 µM, some inhibition of a panel of 56 kinases has been observed.[1] It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target effects.
Troubleshooting Guide
Issue 1: Higher than expected IC₅₀ value for MMP-13 inhibition.
| Potential Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify the accuracy of serial dilutions. Prepare fresh dilutions from a new stock solution. |
| Degradation of this compound | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay interference | Ensure that other components of your assay buffer (e.g., detergents, reducing agents) are compatible with this compound. |
| High enzyme concentration | Titrate the concentration of recombinant MMP-13 in your assay to ensure you are working within the linear range of the assay. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Cell culture variability | Ensure consistent cell passage numbers, seeding densities, and growth conditions for all experiments. |
| Incomplete dissolution of this compound | Ensure the compound is fully dissolved in the stock solution before preparing working dilutions. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting techniques. |
| Edge effects in plate-based assays | Avoid using the outer wells of microplates, or fill them with a buffer to maintain a humidified environment. |
Issue 3: Unexpected cellular phenotypes or off-target effects.
| Potential Cause | Troubleshooting Step |
| High concentration of this compound | Perform a dose-response experiment to determine the lowest effective concentration for MMP-13 inhibition in your specific model. |
| Kinase inhibition | At higher concentrations (>1 µM), consider the possibility of off-target kinase inhibition.[1] Cross-reference your results with known effects of inhibiting the kinases listed in the selectivity data. |
| Solvent toxicity | Run a vehicle control (e.g., DMSO) at the same final concentration used for this compound to ensure the observed effects are not due to the solvent. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| MMP-13 | 1 |
Data sourced from Boehringer Ingelheim's opnMe portal.[1][2]
Table 2: Selectivity Profile of this compound
| Target | Selectivity vs. MMP-13 |
| MMP-1, 2, 3, 7, 8, 9, 10, 12, 14 | >1000-fold |
This compound is highly selective against other tested matrix metalloproteinases.[2]
Table 3: Kinase Inhibition Profile of this compound at 10 µM
| Kinase | % Inhibition |
| STK6 | 99% |
| MAPKAPK2 | 99% |
| RPS6KA3 | 95% |
| MAPK14 | 94% |
| GSK3B | 94% |
| AMPK A1B1G1 | 92% |
| PRKACA | 90% |
| PIM1 | 86% |
| KDR | 83% |
| AKT1 | 76% |
| SRC | 75% |
| DYRK3 | 72% |
| MAP4K4 | 68% |
| MET | 57% |
| JAK3 | 56% |
| IKBKB | 52% |
| ABL1 | 52% |
| NEK1 | 51% |
Data from a screen of 56 kinases.[1]
Experimental Protocols
In Vitro MMP-13 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant human MMP-13.
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to achieve the desired final concentrations for the dose-response curve.
-
-
Assay setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the this compound dilutions to the test wells.
-
Add 10 µL of assay buffer with the corresponding DMSO concentration to the control wells.
-
Add 20 µL of diluted recombinant human MMP-13 to all wells.
-
Incubate at 37°C for 30 minutes.
-
-
Initiate reaction:
-
Add 20 µL of the fluorogenic MMP-13 substrate to all wells.
-
-
Measure fluorescence:
-
Immediately begin kinetic readings on a fluorimeter at the appropriate excitation and emission wavelengths for the substrate.
-
Record fluorescence intensity every 5 minutes for 60 minutes.
-
-
Data analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the control wells (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: Simplified signaling pathway for MMP-13 production and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro MMP-13 inhibition assay using this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound experiments.
References
BI-4394 off-target kinase inhibition profile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of BI-4394. This compound is a highly potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), with an IC50 of 1 nM.[1] While exhibiting excellent selectivity against other MMPs, understanding its interactions with the human kinome is crucial for interpreting experimental results and anticipating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is matrix metalloproteinase-13 (MMP-13), a key enzyme involved in the degradation of type II collagen, which is implicated in conditions like rheumatoid arthritis.[1] this compound is a highly potent inhibitor of MMP-13 with an IC50 value of 1 nM.[1]
Q2: Does this compound inhibit any kinases?
A2: Yes, at a concentration of 10 µM, this compound has been shown to inhibit 18 out of 56 tested kinases by more than 50%.[1] This indicates that while it is a selective MMP-13 inhibitor, it can have off-target effects on the kinome at higher concentrations.
Q3: Where can I find the off-target kinase inhibition data for this compound?
A3: The quantitative data for the off-target kinase inhibition of this compound at 10 µM is summarized in the "Off-Target Kinase Inhibition Profile of this compound" table below.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed after treatment with this compound that is inconsistent with MMP-13 inhibition.
-
Possible Cause: The observed phenotype might be due to the off-target inhibition of one or more kinases by this compound, especially if used at concentrations approaching or exceeding 10 µM.
-
Troubleshooting Steps:
-
Review the Off-Target Profile: Cross-reference the list of inhibited kinases (see table below) with the known signaling pathways involved in your observed phenotype.
-
Dose-Response Experiment: Perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent and correlates with the concentrations at which off-target kinase inhibition is known to occur.
-
Use a Structurally Unrelated MMP-13 Inhibitor: If available, use a different, structurally unrelated MMP-13 inhibitor to see if the same phenotype is observed. This can help to distinguish between on-target and off-target effects.
-
Direct Kinase Activity Assays: If a specific off-target kinase is suspected, perform a direct in vitro or cellular assay to measure the activity of that kinase in the presence of this compound.
-
Issue 2: Discrepancy between in vitro potency (IC50) against MMP-13 and cellular activity.
-
Possible Cause: Cellular ATP concentrations are significantly higher than those used in many in vitro kinase assays.[2] If this compound's off-target kinase inhibition is ATP-competitive, its potency in a cellular environment might be lower than in a biochemical assay.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Titrate the concentration of this compound in your cellular assays to find the optimal concentration that inhibits MMP-13 without causing significant off-target effects.
-
Monitor Off-Target Effects: Include readouts for the activity of a known off-target kinase (e.g., STK6, MAPKAPK2) in your cellular experiments to monitor for off-target engagement at different concentrations of this compound.
-
Data Presentation
Off-Target Kinase Inhibition Profile of this compound
The following table summarizes the off-target kinase inhibition profile of this compound at a concentration of 10 µM. Data was obtained from a screen of 56 kinases.[1]
| Kinase Target | % Inhibition at 10 µM |
| STK6 (Aurora A) | 99% |
| MAPKAPK2 | 99% |
| RPS6KA3 (RSK2) | 95% |
| MAPK14 (p38α) | 94% |
| GSK3B | 94% |
| AMPK A1B1G1 | 92% |
| PRKACA (PKA) | 90% |
| PIM1 | 86% |
| KDR (VEGFR2) | 83% |
| AKT1 | 76% |
| SRC | 75% |
| DYRK3 | 72% |
| MAP4K4 | 68% |
| MET | 57% |
| JAK3 | 56% |
| IKBKB (IKKβ) | 52% |
| ABL1 | 52% |
| NEK1 | 51% |
Experimental Protocols
The off-target kinase inhibition profile of this compound was likely determined using a high-throughput in vitro kinase assay. While the specific protocol for the this compound screen is not publicly available, a general methodology for such an assay is provided below. These assays typically measure the amount of ATP consumed or the amount of phosphorylated substrate produced.
Generalized In Vitro Kinase Assay Protocol (Luminescence-Based)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the kinase to the desired concentration in the kinase buffer.
-
Prepare the substrate and ATP solution in the kinase buffer. The ATP concentration is typically at or near the Km for each kinase.
-
Prepare serial dilutions of the test compound (this compound) in a suitable solvent (e.g., DMSO) and then dilute in kinase buffer.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a microplate.
-
Add the kinase solution to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution to the wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ reagent).
-
Add a detection reagent that contains luciferase and luciferin to measure the amount of ATP produced from ADP, which is proportional to kinase activity.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated by comparing the signal from the wells with the test compound to the signals from control wells (no inhibitor) and background wells (no kinase).
-
Visualizations
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Caption: Hypothetical impact of this compound off-target kinase inhibition.
References
interpreting unexpected results in BI-4394 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BI-4394, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of matrix metalloproteinase-13 (MMP-13), with an IC50 of 1 nM.[1][2][3] Its primary mechanism of action is to bind to the active site of MMP-13, a key enzyme responsible for the degradation of type II collagen, a major component of articular cartilage.[1][4] Due to its high selectivity (over 1,000-fold against other MMPs), this compound is a valuable tool for in vitro studies investigating the specific role of MMP-13 in various biological processes, particularly in the context of osteoarthritis.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C for long-term stability. For working solutions, the final DMSO concentration in the cell culture medium should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Is there a negative control available for this compound?
A3: Yes, BI-4395 is the recommended negative control for this compound. It is structurally related to this compound but does not inhibit MMP-13. Utilizing a negative control is crucial to ensure that the observed effects are due to the specific inhibition of MMP-13 and not due to off-target effects of the chemical scaffold.
Q4: What are the known off-target effects of this compound?
A4: this compound demonstrates high selectivity for MMP-13 over other matrix metalloproteinases.[1] However, at higher concentrations (e.g., 10 µM), some inhibition of other MMPs and one G-protein coupled receptor (D5) has been observed.[1][2] It is crucial to perform dose-response experiments to determine the optimal concentration that selectively inhibits MMP-13 without significant off-target effects.
Troubleshooting Guide
Issue 1: No or reduced-than-expected inhibition of MMP-13 activity.
| Potential Cause | Recommended Action |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal IC50 in your specific assay system. |
| Inhibitor degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Confirm the stability of the compound in your cell culture medium over the time course of your experiment.[5][6] |
| Inactive MMP-13 enzyme | Ensure that the recombinant MMP-13 used in your assay is active. If using cell-secreted MMP-13, confirm its presence and activity using techniques like Western blot or zymography. |
| Assay interference | Components of your assay buffer or cell culture medium may interfere with the inhibitor's activity. Test the inhibitor's activity in a simplified buffer system. |
Issue 2: Unexpected or off-target effects observed in cell-based assays (e.g., changes in cell viability or morphology).
| Potential Cause | Recommended Action |
| High inhibitor concentration | Use the lowest effective concentration of this compound that inhibits MMP-13 activity. High concentrations can lead to off-target effects.[1][2] |
| DMSO toxicity | Ensure the final DMSO concentration is below cytotoxic levels (typically <0.5%). Run a vehicle control with the same DMSO concentration. |
| Cell line-specific effects | The role of MMP-13 can vary between cell types. The observed phenotype may be a genuine consequence of MMP-13 inhibition in your specific cell line. Confirm MMP-13 expression and activity in your cells. |
| Contamination | Ensure that your cell cultures are free from microbial contamination, which can affect cell health and experimental outcomes. |
Issue 3: High variability in experimental replicates.
| Potential Cause | Recommended Action |
| Inconsistent cell seeding | Ensure a uniform cell suspension and consistent pipetting technique when seeding cells in multi-well plates. |
| Edge effects in plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media or PBS. |
| Inconsistent incubation times | Adhere to a strict timeline for compound addition, incubation, and assay readout. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 1 | - |
| MMP-1 | >1000 | >1000-fold |
| MMP-2 | 18,000 | 18,000-fold |
| MMP-3 | >1000 | >1000-fold |
| MMP-7 | >1000 | >1000-fold |
| MMP-8 | >1000 | >1000-fold |
| MMP-9 | 8,900 | 8,900-fold |
| MMP-10 | 16,000 | 16,000-fold |
| MMP-12 | >1000 | >1000-fold |
| MMP-14 | 8,300 | 8,300-fold |
Data compiled from publicly available sources.[1][3]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight (Da) | 446.5 |
| Solubility @ pH 7.4 (µg/mL) | 60 |
| Caco-2 Permeability (10⁻⁶ cm/s) | 0.6 |
| Plasma Protein Binding (human) (%) | 98 |
Data from opnMe, Boehringer Ingelheim.[1]
Experimental Protocols
Collagen Degradation Assay (FITC-Collagen)
This assay measures the ability of MMP-13 to degrade fluorescein-labeled type II collagen, and the inhibitory effect of this compound.
-
Reagents: Recombinant human MMP-13, FITC-labeled Type II Collagen, Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5), this compound.
-
Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the this compound dilutions. c. Add a solution of active MMP-13 to each well (except for the no-enzyme control). d. Initiate the reaction by adding the FITC-collagen substrate. e. Incubate at 37°C for a specified time (e.g., 4-18 hours), protected from light.[7] f. Measure the fluorescence intensity using a microplate reader (excitation ~490 nm, emission ~520 nm). g. Calculate the percent inhibition for each this compound concentration and determine the IC50.
Gelatin Zymography
This technique is used to detect MMP activity in biological samples. While gelatin is the substrate, it can also be adapted for collagen.
-
Sample Preparation: Collect conditioned media from cell cultures and centrifuge to remove debris.
-
Gel Electrophoresis: a. Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL). b. Mix samples with non-reducing sample buffer and load onto the gel without boiling. c. Run the gel at 4°C.[8][9]
-
Renaturation and Development: a. Wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow enzymes to renature. b. Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5) at 37°C for 16-48 hours.
-
Staining and Visualization: a. Stain the gel with Coomassie Brilliant Blue. b. Destain the gel. Areas of enzymatic activity will appear as clear bands against a blue background.
Mandatory Visualizations
Caption: Simplified signaling pathway for IL-1β/TNF-α induced MMP-13 expression and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. opnme.com [opnme.com]
- 2. opnme.com [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Gelatin zymography protocol | Abcam [abcam.com]
best practices for storing and handling BI-4394
This technical support center provides best practices for storing and handling the selective MMP-13 inhibitor, BI-4394. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] Due to its high selectivity, it is a valuable tool for in vitro and in vivo studies investigating the biological roles of MMP-13.
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid compound and solutions are summarized below.
3. How do I reconstitute this compound?
This compound is typically reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution. For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
4. What is the stability of this compound in solution?
The stability of this compound stock solutions is dependent on the storage temperature. For optimal results, it is recommended to prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles.
5. What are the safety precautions for handling this compound?
As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, and a lab coat. For more detailed information, please consult the Safety Data Sheet (SDS) for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent or no inhibitory activity | Improper storage of this compound. | Ensure the compound and its solutions are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate concentration of the working solution. | Verify the calculations for preparing the stock and working solutions. Use calibrated pipettes for accurate measurements. | |
| Degradation of this compound in the experimental buffer. | Prepare fresh dilutions in your experimental buffer immediately before use. | |
| Precipitation of this compound in aqueous buffer | Low solubility in aqueous solutions. | After diluting the DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation. If precipitation occurs, consider adjusting the final DMSO concentration or using a different buffer system. |
| Variability between experiments | Inconsistent handling or preparation of this compound solutions. | Follow a standardized protocol for reconstituting and diluting the compound for every experiment. |
| Lot-to-lot variability of the compound. | If you suspect lot-to-lot variability, it is advisable to test a new batch alongside a previously validated one. |
Quantitative Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | Please refer to the manufacturer's certificate of analysis |
| Stock Solution in DMSO | -80°C | Up to 6 months[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] |
Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 10 mM |
Experimental Protocols
Protocol 1: Reconstitution of this compound to a 10 mM Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial of this compound (Molecular Weight: 446.46 g/mol ), add 224 µL of DMSO.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Protocol 2: General In Vitro MMP-13 Inhibition Assay
-
Prepare MMP-13 Enzyme: Activate recombinant human pro-MMP-13 according to the manufacturer's instructions.
-
Prepare this compound Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in the appropriate assay buffer to achieve the desired final concentrations for testing.
-
Enzyme-Inhibitor Incubation: In a suitable microplate, add the activated MMP-13 enzyme to wells containing the this compound dilutions or a vehicle control (e.g., DMSO at the same final concentration). Incubate for a predetermined time at the optimal temperature for the enzyme.
-
Substrate Addition: Add a fluorogenic MMP-13 substrate to each well to initiate the enzymatic reaction.
-
Signal Detection: Measure the fluorescence signal at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound and determine the IC50 value.
Visualizations
References
avoiding common pitfalls in MMP-13 inhibition assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Matrix Metalloproteinase-13 (MMP-13) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during MMP-13 inhibition assays, from unexpected results to assay variability.
High Background Signal or False Positives
Q1: My negative control wells (enzyme + substrate + vehicle) show a high fluorescence signal. What is the cause and how can I fix it?
High background can obscure real inhibition signals and is often caused by several factors:
-
Autofluorescent Compounds: Test compounds may possess intrinsic fluorescence that overlaps with the detection wavelengths of the assay.[1]
-
Contaminated Reagents: Buffers, solvents, or even the microplate itself can be sources of fluorescent contaminants.
-
Substrate Instability: The fluorogenic substrate may be degrading spontaneously, leading to a high signal in the absence of enzymatic activity.
-
Enzyme Autolysis: The MMP-13 enzyme preparation may have some degree of self-cleavage, contributing to the background signal.
Troubleshooting Steps:
-
Run a "Compound-Only" Control: To check for autofluorescence, set up wells containing the assay buffer and your test compound (at the highest concentration used) but without the enzyme or substrate.
-
Pre-Read the Plate: A common strategy, especially in high-throughput screening (HTS), is to measure the fluorescence of the plate immediately after adding all components (including the enzyme) but before incubation.[1] This initial reading (t=0) can be subtracted from the final reading (e.g., t=4 hours) to correct for compound autofluorescence.
-
Use High-Quality Reagents: Ensure all buffers are freshly prepared with high-purity water. Use black, low-binding microplates specifically designed for fluorescence assays to minimize background from the plate itself.[2]
-
Check Substrate Stability: Incubate the substrate in the assay buffer without the enzyme for the duration of the experiment to ensure it is stable and not spontaneously hydrolyzing.
No Inhibition or Weak Inhibition Observed
Q2: I'm not observing any inhibition, even with compounds expected to be active. What could be wrong?
Several factors can lead to a lack of observable inhibition:
-
Inactive Inhibitor: The compound may have degraded due to improper storage or handling. Solubility issues can also prevent it from interacting with the enzyme.
-
Incorrect Enzyme Concentration: Using too much enzyme can lead to rapid substrate depletion, making it difficult to detect inhibition.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding or enzyme activity.
-
Substrate Competition: If the inhibitor is competitive, a high concentration of the substrate can outcompete it for binding to the enzyme's active site.
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility: Confirm the purity and stability of your inhibitor. Ensure it is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration in the assay is low (typically ≤1%) and consistent across all wells.[2][3]
-
Optimize Enzyme Concentration: Run a titration of the MMP-13 enzyme to find a concentration that yields a robust signal well within the linear range of the instrument over the desired assay time.
-
Use a Positive Control Inhibitor: Always include a known, potent MMP-13 inhibitor (e.g., NNGH) in your assay to confirm that the system is responsive to inhibition.[4]
-
Review Assay Buffer Components: Ensure the buffer contains the necessary cofactors for MMP activity, such as Ca2+ and Zn2+.[5]
High Variability and Poor Reproducibility
Q3: My IC50 values are inconsistent between experiments. How can I improve reproducibility?
Variability in results can stem from technical errors or subtle changes in assay components.
-
Pipetting Inaccuracies: Small errors in dispensing enzyme, substrate, or inhibitor can lead to significant variability, especially when working with small volumes.
-
Inconsistent Incubation Times: Variation in the pre-incubation time (enzyme with inhibitor) or the main reaction time can alter the results.
-
Reagent Instability: Repeated freeze-thaw cycles of the enzyme or substrate can lead to a loss of activity over time.[2][4]
-
Plate Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect reaction rates.
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly check and calibrate your pipettes to ensure accurate liquid handling.
-
Standardize Incubation Periods: Use a timer to ensure consistent pre-incubation and reaction times for all plates. Allow all reagents and plates to equilibrate to the reaction temperature before starting.[3][4]
-
Aliquot Reagents: Upon receipt, aliquot the MMP-13 enzyme and fluorogenic substrate into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles.[2][4]
-
Avoid Edge Wells: Whenever possible, avoid using the outermost wells of the microplate for samples and standards. If you must use them, surround the plate with a hydration source (e.g., a wet paper towel in a secondary container).
Experimental Protocols & Data
Standard Fluorometric MMP-13 Inhibition Assay Protocol
This protocol provides a general framework for a 96-well plate fluorometric assay. Optimization of concentrations and incubation times is recommended.
1. Reagent Preparation:
-
MMP-13 Assay Buffer: Prepare a buffer such as 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.[5] Warm to the desired reaction temperature (e.g., 37°C) before use.
-
Recombinant Human MMP-13 (rhMMP-13): Thaw the enzyme on ice. Dilute it in cold assay buffer to a working concentration (e.g., 1.6 ng/µl for a final concentration of 32 ng/well).[2] Keep the diluted enzyme on ice until use.
-
Fluorogenic Substrate: Thaw the substrate (e.g., a thiopeptolide or other FRET-based peptide) and dilute it in assay buffer to a working concentration (e.g., 10 µM for a final concentration of 1 µM in a 50 µl reaction).[2]
-
Test Inhibitors & Controls: Prepare serial dilutions of test compounds in assay buffer containing a small amount of solvent (e.g., 10% DMSO). Prepare a known inhibitor as a positive control and a vehicle-only solution (e.g., 10% DMSO in buffer) as a negative control.[2]
2. Assay Procedure:
-
Add Reagents to Plate: In a black 96-well microplate, add the following to the designated wells:
-
Blank Wells: 25 µl Assay Buffer + 5 µl Vehicle Buffer.
-
Positive Control (No Inhibition): 20 µl Assay Buffer + 5 µl Vehicle Buffer.
-
Inhibitor Control Wells: 20 µl Assay Buffer + 5 µl of known inhibitor solution.
-
Test Sample Wells: 20 µl Assay Buffer + 5 µl of test compound dilution.
-
-
Pre-incubation: Add 20 µl of diluted MMP-13 enzyme to the "Positive Control," "Inhibitor Control," and "Test Sample" wells. Do not add enzyme to the "Blank" wells. Mix gently and incubate the plate for 30-60 minutes at the reaction temperature (e.g., 37°C) to allow the inhibitors to interact with the enzyme.[4]
-
Initiate Reaction: Add 25 µl of the diluted substrate solution to all wells to start the reaction.[2] The final volume should be 50 µl.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity using a microplate reader. Use an appropriate excitation/emission wavelength pair for your substrate (e.g., Ex/Em = 328/393 nm).[2] Readings can be taken kinetically over 30-60 minutes or as a single endpoint reading after a fixed incubation time.[2]
3. Data Analysis:
-
Subtract Background: Subtract the average fluorescence signal from the "Blank" wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (Signal of Test Well / Signal of Positive Control Well)) * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model (e.g., four-parameter logistic) to calculate the IC50 value.
Quantitative Data Summary
The following tables summarize typical parameters and buffer compositions used in MMP-13 inhibition assays.
Table 1: Typical Assay Component Concentrations
| Component | Working Concentration | Final Assay Concentration | Source / Kit |
| rhMMP-13 Enzyme | 1.6 ng/µl | 32 ng / 50 µl reaction | BPS Bioscience[2] |
| rhMMP-13 Enzyme | 20-80 ng/well | 20-80 ng / 90 µl reaction | Chondrex, Inc.[6] |
| Fluorogenic Substrate | 10 µM | 1 µM | BPS Bioscience[2] |
| Fluorogenic Substrate | 40 µM | 4 µM | Abcam[4] |
| Positive Control (NNGH) | 2.6 µM | 1.3 µM | Abcam[4] |
Table 2: Example Assay Buffer Compositions
| Buffer Component | Concentration | Purpose | Reference |
| Tris-HCl, pH 7.5 | 50 mM | Buffering Agent | [5] |
| NaCl | 100 mM | Maintain Ionic Strength | [5] |
| CaCl₂ | 10 mM | Essential Cofactor for MMPs | [5] |
| Brij-35 | 0.05% | Non-ionic detergent to prevent aggregation | [5] |
Visual Guides
MMP-13 Signaling in Osteoarthritis
MMP-13 expression is regulated by a complex network of signaling pathways implicated in the progression of osteoarthritis. Pro-inflammatory cytokines and growth factors can activate pathways like NF-κB, PI3K/Akt, and Wnt/β-catenin, which in turn upregulate the transcription of the MMP-13 gene.[7][8][9] The resulting MMP-13 enzyme is a key driver of cartilage degradation through the cleavage of type II collagen.
References
- 1. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Amphiregulin Induced MMP-13 Production in Human Osteoarthritis Synovial Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
A Head-to-Head Battle in Osteoarthritis: The Selective Advantage of BI-4394 Over Broad-Spectrum MMP Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of osteoarthritis therapeutics, the quest for a disease-modifying drug remains a paramount challenge. Matrix metalloproteinases (MMPs) have long been a focal point of this research, given their critical role in the degradation of articular cartilage. However, the clinical journey of MMP inhibitors has been fraught with challenges, primarily due to the adverse effects of broad-spectrum inhibitors. This guide provides a comprehensive comparison of the highly selective MMP-13 inhibitor, BI-4394, against traditional broad-spectrum MMP inhibitors, supported by experimental data from preclinical osteoarthritis models.
The central role of MMPs in the breakdown of the extracellular matrix makes them an attractive target for therapeutic intervention in osteoarthritis.[1] MMP-13, in particular, is a key enzyme in the cleavage of type II collagen, the primary structural protein in articular cartilage.[1] Its expression is significantly upregulated in osteoarthritic cartilage compared to normal adult tissue.[2] Early therapeutic strategies focused on broad-spectrum MMP inhibitors, which target a wide range of MMPs. While effective at inhibiting cartilage degradation in preclinical models, these inhibitors consistently failed in clinical trials due to a dose-limiting side effect known as musculoskeletal syndrome (MSS), characterized by joint pain, stiffness, and inflammation.[1][3] This has led to the development of selective MMP-13 inhibitors like this compound, which aim to provide chondroprotection without the debilitating side effects associated with broad-spectrum inhibition.[4]
The Selective Advantage: this compound's Mechanism of Action
This compound is a potent and highly selective inhibitor of MMP-13, with an IC50 of 1 nM and over 1,000-fold selectivity against several other MMPs.[4][5] Unlike broad-spectrum inhibitors that often chelate the catalytic zinc ion present in the active site of all MMPs, selective inhibitors like this compound are designed to exploit subtle differences in the S1' loop of the MMP-13 active site.[6] This specificity is crucial for avoiding the inhibition of other MMPs that play essential roles in normal tissue remodeling and homeostasis, the disruption of which is believed to cause MSS.[5]
Broad-spectrum MMP inhibitors, such as Marimastat, typically contain a hydroxamic acid group that binds to the zinc ion in the MMP active site, leading to non-selective inhibition across the MMP family.[7] This lack of selectivity is the primary reason for their clinical failure.
Performance in Osteoarthritis Models: A Comparative Overview
Direct head-to-head efficacy and safety data for this compound versus a broad-spectrum MMP inhibitor in the same osteoarthritis model is limited in publicly available literature. However, by examining data from separate studies on selective and broad-spectrum inhibitors in comparable animal models, a clear picture of their distinct profiles emerges.
Efficacy in Preclinical Models
Studies on selective MMP-13 inhibitors demonstrate significant chondroprotective effects in various animal models of osteoarthritis. For instance, in a rat model of osteoarthritis induced by anterior cruciate ligament transection (ACLT), intra-articular administration of a hydrogel-formulated this compound resulted in reduced inflammation, bone erosion, and significantly higher levels of collagen-2 and aggrecan in the cartilage compared to untreated controls.[8][9]
While broad-spectrum MMP inhibitors have also shown efficacy in reducing cartilage degradation in animal models, their clinical development has been halted due to safety concerns.
Table 1: Efficacy of this compound in a Rat ACLT Model
| Treatment Group | Outcome Measure | Result |
|---|---|---|
| This compound in hydrogel | Inflammation | Reduced |
| Bone Erosion | Reduced | |
| Collagen-2 Levels | Significantly Increased | |
| Aggrecan Levels | Significantly Increased | |
| MMP-13 Levels | Reduced |
Data summarized from a study on an enzyme-responsive hydrogel for this compound delivery.[8][9]
Safety Profile: The Critical Differentiator
The most significant advantage of selective MMP-13 inhibitors lies in their improved safety profile. The debilitating musculoskeletal syndrome (MSS) observed with broad-spectrum inhibitors is largely absent with selective inhibitors.
A study using the broad-spectrum MMP inhibitor Marimastat in rats demonstrated clear signs of MSS, including a compromised ability to rest on their hind feet, a high-stepping gait, reluctance to move, and hind paw swelling.[1] Histological examination revealed synovial hyperplasia and increased cellularity in the joint capsule.[1]
In contrast, studies with selective MMP-13 inhibitors have shown a lack of musculoskeletal toxicity at effective doses.
Experimental Protocols
Anterior Cruciate Ligament Transection (ACLT) Model in Rats (for this compound efficacy)
This model surgically induces joint instability, leading to progressive cartilage degeneration similar to post-traumatic osteoarthritis in humans.
-
Animal Model: Male Lewis rats.
-
Surgical Procedure: Under anesthesia, the anterior cruciate ligament of the knee is transected to induce joint instability.
-
Treatment: Intra-articular injection of this compound, often in a sustained-release formulation like a hydrogel, is administered into the affected joint.[8]
-
Efficacy Assessment:
-
Histology: Joint tissues are collected at the end of the study, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage structure, cellularity, and proteoglycan content. Scoring systems like the OARSI score are used for quantification.
-
Immunohistochemistry: Staining for key cartilage components like collagen type II and aggrecan, as well as MMP-13 expression.[8]
-
Micro-CT: To assess bone changes, including osteophyte formation and subchondral bone sclerosis.
-
Behavioral Analysis: Assessment of pain and joint function through methods like weight-bearing distribution.
-
Broad-Spectrum MMP Inhibitor-Induced Musculoskeletal Syndrome (MSS) Model in Rats (for Marimastat safety)
This model is used to specifically assess the development of musculoskeletal side effects.
-
Animal Model: Male Lewis rats.[1]
-
Treatment Administration: The broad-spectrum MMP inhibitor Marimastat is administered systemically, often via surgically implanted subcutaneous osmotic pumps, to ensure continuous exposure over a defined period (e.g., 2 weeks).[1]
-
Safety Assessment:
-
Clinical Observation: Daily monitoring for clinical signs of MSS, including gait abnormalities, reluctance to move, and swelling of the paws. A scoring system is often used to quantify the severity of these signs.[1]
-
Histopathology: At the end of the treatment period, various joints are collected for histological analysis to look for changes in the synovium, growth plates, and joint capsules.[1]
-
Paw Volume Measurement: Plethysmometry can be used to quantify paw swelling.[1]
-
Signaling Pathways and Experimental Workflows
MMP-13 Signaling Pathway in Osteoarthritis
The expression of MMP-13 in chondrocytes is regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines like IL-1β and TNF-α. These cytokines activate downstream pathways such as NF-κB and MAPK, which in turn upregulate the transcription of the MMP-13 gene.
Caption: Simplified MMP-13 signaling cascade in osteoarthritis.
Experimental Workflow for Comparing MMP Inhibitors
A typical preclinical study to compare the efficacy and safety of a selective versus a broad-spectrum MMP inhibitor would follow a structured workflow.
Caption: Workflow for preclinical comparison of MMP inhibitors.
Conclusion
The development of selective MMP-13 inhibitors like this compound represents a significant advancement in the pursuit of a disease-modifying osteoarthritis drug. By specifically targeting the key enzyme responsible for cartilage degradation while avoiding the off-target effects that plagued broad-spectrum inhibitors, these molecules offer the potential for both efficacy and a favorable safety profile. The preclinical data strongly suggest that the selective inhibition of MMP-13 can prevent cartilage breakdown without inducing the debilitating musculoskeletal syndrome associated with broad-spectrum MMP inhibition. Further clinical investigation of selective MMP-13 inhibitors is warranted to determine if this promising preclinical profile translates into a safe and effective treatment for patients with osteoarthritis.
References
- 1. Broad-spectrum matrix metalloproteinase inhibitor marimastat-induced musculoskeletal side effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validity evaluation of a rat model of monoiodoacetate-induced osteoarthritis with clinically effective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance training decreases matrix metalloproteinase-2 activity in quadriceps tendon in a rat model of osteoarthritis | Brazilian Journal of Physical Therapy [rbf-bjpt.org.br]
- 5. Monosodium Iodoacetate (MIA) model screen [pspp.ninds.nih.gov]
- 6. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinases and tissue inhibitors of metalloproteinases in synovial fluids from patients with rheumatoid arthritis or osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison: BI-4394 Versus Clinical MMP-13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel matrix metalloproteinase-13 (MMP-13) inhibitor, BI-4394, with other MMP-13 inhibitors that have entered clinical or late-stage preclinical development. The objective is to offer a clear perspective on their relative performance based on available experimental data, aiding in the evaluation and selection of compounds for research and development in osteoarthritis and other MMP-13-driven pathologies.
Introduction to MMP-13 Inhibition in Osteoarthritis
Matrix metalloproteinase-13, or collagenase-3, is a key enzyme in the degradation of type II collagen, the primary structural component of articular cartilage.[1][2] Its elevated expression in osteoarthritis (OA) makes it a prime therapeutic target.[3][4] While broad-spectrum MMP inhibitors have been developed, their clinical utility has been hampered by dose-limiting musculoskeletal side effects, largely attributed to a lack of selectivity.[5] This has spurred the development of highly selective MMP-13 inhibitors like this compound, which aim to provide chondroprotective benefits without the off-target effects.[5][6]
The signaling pathways leading to MMP-13 expression in chondrocytes are complex and involve multiple inflammatory and catabolic factors.[1][2][7] Understanding these pathways is crucial for the rational design and application of MMP-13 inhibitors.
MMP-13 Signaling Pathway in Osteoarthritis
Caption: Inflammatory cytokines trigger signaling cascades in chondrocytes, leading to the transcription and activation of MMP-13, which in turn degrades the cartilage matrix.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and selected clinical or late-stage preclinical MMP-13 inhibitors.
In Vitro Potency and Selectivity
| Compound | MMP-13 IC50 (nM) | MMP-1 IC50 (µM) | MMP-2 IC50 (µM) | MMP-3 IC50 (µM) | MMP-7 IC50 (µM) | MMP-8 IC50 (µM) | MMP-9 IC50 (µM) | MMP-10 IC50 (µM) | MMP-12 IC50 (µM) | MMP-14 IC50 (µM) |
| This compound | 1 | >22 | 18 | >22 | >22 | >22 | 8.9 | 16 | >22 | 8.3 |
| CP-544439 | 0.75 | - | - | - | - | - | - | - | - | - |
| AQU-019 | 4.8 | >100 | >100 | >100 | >100 | 98 | 74 | 1 | >100 | >100 |
| ALS 1-0635 | Potent (nM range) | Highly Selective | Highly Selective | Highly Selective | Highly Selective | Highly Selective | Highly Selective | Highly Selective | Highly Selective | Highly Selective |
Data for ALS 1-0635 is qualitative based on literature descriptions.[5][8][9]
In Vitro and Ex Vivo Efficacy
| Compound | Assay | Key Findings |
| This compound | Bovine Nasal Cartilage Degradation | IC50 = 31 nM |
| ALS 1-0635 | Bovine Articular Cartilage Degradation | 48.7% inhibition at 500 nM, 87.1% at 5,000 nM[5][8] |
| Human OA Cartilage C1,C2 Release | Effective inhibition[5][8] |
In Vivo Pharmacokinetics (Rat)
| Compound | Dose | Bioavailability (%) | Cmax | T1/2 (h) | Clearance (mL/min/kg) |
| This compound | 10 mg/kg (oral) | 39 | - | 0.47 | 34 |
| CP-544439 | Oral (dose not specified) | - | - | - | - |
| AQU-019 | 1 mg/kg (oral) | - | Increased vs non-deuterated parent | - | - |
Pharmacokinetic data for CP-544439 in rats indicates extensive metabolism, with only 8.4% of the parent compound remaining unchanged.[10]
In Vivo Efficacy in Osteoarthritis Models
| Compound | Model | Key Findings |
| ALS 1-0635 | Rat MIA-induced OA | Modulated cartilage damage[5][8] |
| Rat Surgical Medial Meniscus Tear | Histologic evidence of chondroprotection and reduced cartilage degeneration without musculoskeletal toxicity[5][8] | |
| AQU-019 | Rat MIA-induced OA (intra-articular injection) | Statistically significant reduction in cartilage degeneration[11] |
Experimental Protocols
In Vitro MMP-13 Enzymatic Assay (General Protocol)
This protocol outlines the general procedure for determining the inhibitory activity of a compound against MMP-13 using a fluorogenic substrate.
References
- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis [mdpi.com]
- 2. MMP-13 in Osteoarthritis Treatment | Encyclopedia MDPI [encyclopedia.pub]
- 3. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Amphiregulin Induced MMP-13 Production in Human Osteoarthritis Synovial Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. novel-selective-mmp-13-inhibitors-reduce-collagen-degradation-in-bovine-articular-and-human-osteoarthritis-cartilage-explants - Ask this paper | Bohrium [bohrium.com]
- 10. Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (CP-544439), in rats and dogs: assessment of the metabolic profile of CP-544439 in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validating MMP-13 Inhibition: A Comparative Guide to BI-4394 and its Negative Control, BI-4395
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a chemical probe is a critical step in preclinical research. This guide provides a comprehensive comparison of the potent and selective matrix metalloproteinase-13 (MMP-13) inhibitor, BI-4394, and its structurally related but inactive negative control, BI-4395. The inclusion of BI-4395 in experimental workflows is essential for confirming that the observed biological effects of this compound are a direct result of MMP-13 inhibition.
This document outlines the biochemical profiles of both compounds, presents a detailed in vivo experimental protocol for on-target validation, and provides visual representations of the underlying scientific principles.
Biochemical Profile and Selectivity
This compound is a highly potent inhibitor of MMP-13 with a half-maximal inhibitory concentration (IC50) of 1 nM.[1][2] In contrast, its corresponding negative control, BI-4395, is inactive against MMP-13, with an IC50 value greater than 26,000 nM.[2] This significant difference in potency, despite their structural similarity, makes BI-4395 an ideal tool to control for off-target effects in cellular and in vivo experiments.
The selectivity of this compound has been rigorously characterized against a panel of other matrix metalloproteinases. As shown in the table below, this compound demonstrates a remarkable selectivity for MMP-13.
| Compound | MMP-13 IC50 (nM) | MMP-1 IC50 (µM) | MMP-2 IC50 (µM) | MMP-3 IC50 (µM) | MMP-7 IC50 (µM) | MMP-8 IC50 (µM) | MMP-9 IC50 (µM) | MMP-10 IC50 (µM) | MMP-12 IC50 (µM) | MMP-14 IC50 (µM) |
| This compound | 1 | >22 | 18 | >22 | >22 | >22 | 8.9 | 16 | >22 | 8.3 |
| BI-4395 | >26,000 | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
Data sourced from Boehringer Ingelheim's opnMe portal.[1][2]
Further characterization in broad selectivity panels, such as the SafetyScreen44™ and a panel of 315 GPCRs, has been performed for both compounds, with the detailed results available for download from the opnMe platform.[1]
On-Target Validation: Experimental Design
The fundamental principle of using a negative control like BI-4395 is to differentiate the specific, on-target effects of this compound from any non-specific or off-target activities. An ideal experimental design includes three arms: a vehicle control, treatment with the active compound (this compound), and treatment with the negative control (BI-4395) at the same concentration.
References
Independent Validation of BI-4394's IC50 for MMP-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of BI-4394 against Matrix Metalloproteinase-13 (MMP-13), alongside other selective inhibitors. The information presented herein is intended to assist researchers in evaluating this compound as a tool compound for preclinical studies targeting osteoarthritis and other pathologies involving MMP-13-mediated tissue degradation.
This compound: A Potent and Selective MMP-13 Inhibitor
This compound is a highly potent and selective inhibitor of MMP-13, an enzyme critically involved in the degradation of type II collagen, a key component of articular cartilage.[1][2] Due to its role in cartilage breakdown, MMP-13 is a significant therapeutic target for diseases like osteoarthritis.[3][4] this compound exhibits an IC50 of 1 nM for MMP-13 and demonstrates high selectivity (>1000-fold) over other matrix metalloproteinases, which is a crucial attribute for minimizing off-target effects that have hindered the clinical development of broad-spectrum MMP inhibitors.[1][2]
Comparative Analysis of MMP-13 Inhibitors
To provide a broader context for this compound's potency, the following table summarizes the IC50 values of various selective MMP-13 inhibitors as reported in the scientific literature.
| Inhibitor | MMP-13 IC50 (nM) | Notes |
| This compound | 1 | Highly selective (>1000-fold) over other MMPs.[1][2] |
| AQU-019 | 4.8 | Allosteric, non-zinc binding inhibitor.[5] |
| Pyrimidine Dicarboxamide 1 | 8 | Precursor to AQU-019.[5] |
| RF036 | 3.4 - 4.9 | Highly selective, non-zinc chelating.[6] |
| (S)-10a | 2.2 | Potent inhibitor with a Ki of 2.3 nM.[7] |
| (S)-17c | 6.3 | Excellent selectivity profile (>1000-fold).[7] |
| Compound 5 (N-O-Isopropyl sulfonamido-based hydroxamate) | 3.0 ± 0.2 | Highly selective, slow-binding inhibitor.[8] |
| Compound 24f (Carboxylic acid inhibitor) | 0.5 | Subnanomolar inhibitor with no activity against MMP-1 or TACE.[8] |
| Triazolone Inhibitor 35 | 0.071 | Excellent potency and selectivity (>170-fold).[8] |
Experimental Protocol: Determination of MMP-13 IC50
The following is a generalized protocol for determining the IC50 of a test compound against MMP-13 using a fluorogenic substrate assay, a common method in the field.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
Reference inhibitor (optional)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant human MMP-13 in assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add a fixed volume of the diluted test compound or vehicle to the wells of the 96-well plate.
-
Add a fixed volume of the diluted MMP-13 enzyme to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction: Add a fixed volume of the fluorogenic MMP-13 substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Determine the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Plot the percentage of MMP-13 inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A flowchart illustrating the ideal workflow for the independent validation of a compound's IC50 value.
Caption: The basic principle of a fluorogenic assay for measuring MMP-13 inhibition.
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel molecular scaffolds for the design of MMP-13 inhibitors: a first round of lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis [mdpi.com]
Comparative Analysis of BI-4394 Across Diverse Arthritis Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the selective MMP-13 inhibitor, BI-4394, across various preclinical models of arthritis. The data presented is compiled from available literature to facilitate an informed understanding of its therapeutic potential in both osteoarthritis and rheumatoid arthritis contexts.
This compound is a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme critically implicated in the degradation of type II collagen, a key component of articular cartilage.[1] Dysregulation of MMP-13 is a hallmark of both osteoarthritis (OA) and rheumatoid arthritis (RA), making it a prime therapeutic target for preventing cartilage destruction. This guide synthesizes findings on this compound's efficacy in a surgically induced osteoarthritis model and three distinct rheumatoid arthritis models, offering a comparative perspective on its performance.
Quantitative Efficacy of this compound in Arthritis Models
The following table summarizes the quantitative data on the efficacy of this compound and other selective MMP-13 inhibitors in different animal models of arthritis. It is important to note that while this compound has been evaluated in an osteoarthritis model, specific quantitative data for its standalone administration was not available in the reviewed literature; the available study focused on a hydrogel-based delivery system.[2]
| Arthritis Model | Species | Treatment & Dosage | Key Efficacy Endpoints | Outcome |
| Osteoarthritis | ||||
| Anterior Cruciate Ligament Transection (ACLT) | Rat | This compound (weekly intra-articular injections, dosage not specified) vs. This compound in hydrogel | Reduced inflammation and bone erosion | Hydrogel delivery showed superior efficacy to weekly injections.[2] Specific quantitative data for this compound injections alone is not provided. |
| Rheumatoid Arthritis | ||||
| SCID Mouse Co-implantation | Mouse | Selective MMP-13 inhibitor (60 mg/kg/day, oral) for 60 days | Cartilage invasion by human RA synovial fibroblasts | 75% reduction in cartilage destruction.[3] |
| Collagen-Induced Arthritis (CIA) | Mouse | Selective MMP-13 inhibitor (3, 10, 30 mg/kg/day, oral) | Clinical signs of arthritis and joint erosion | Dose-dependent reduction in cartilage erosion: 21% (3 mg/kg), 28% (10 mg/kg), 38% (30 mg/kg). Significant decrease in clinical symptoms at 10 and 30 mg/kg.[3] |
| Antigen-Induced Arthritis (AIA) | Rabbit | Selective MMP-13 inhibitor (30 mg/kg/day, oral) | Proteoglycan loss and cartilage erosion | No significant effect on proteoglycan loss or cartilage erosion.[3] |
Experimental Protocols
Detailed methodologies for the arthritis models discussed are crucial for the interpretation and replication of experimental findings.
Anterior Cruciate Ligament Transection (ACLT) Model of Osteoarthritis (Rat)
This surgical model induces joint instability, leading to progressive cartilage degeneration similar to post-traumatic osteoarthritis in humans.
-
Animal Model: Male Lewis rats are commonly used.
-
Surgical Procedure:
-
Anesthesia is induced (e.g., sodium pentobarbital).
-
A medial parapatellar incision is made to expose the knee joint.
-
The patella is dislocated laterally to visualize the anterior cruciate ligament (ACL).
-
The ACL is transected using micro-surgical scissors.
-
The joint is irrigated, and the capsule and skin are sutured.
-
-
Treatment Protocol: In a study involving this compound, weekly intra-articular injections were administered.[2]
-
Outcome Assessment:
-
Histological Analysis: Joint sections are stained (e.g., with Safranin O-Fast Green) to assess cartilage structure, proteoglycan loss, and cellular changes.
-
Immunohistochemistry: Staining for markers like MMP-13, collagen-2, and aggrecan.
-
Behavioral Tests: Assessment of pain and joint function through weight-bearing measurements.
-
SCID Mouse Co-implantation Model of Rheumatoid Arthritis
This humanized model allows for the investigation of the direct destructive potential of human RA synovial cells on human cartilage in an in-vivo setting.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice, which lack functional B and T lymphocytes and thus do not reject human tissue grafts.
-
Implantation Procedure:
-
Human rheumatoid arthritis synovial fibroblasts (RASF) are cultured.
-
Normal human articular cartilage is obtained from a non-arthritic source.
-
The RASF and a piece of cartilage are co-implanted into a subcutaneous pocket on the flank of a SCID mouse.
-
-
Treatment Protocol: The selective MMP-13 inhibitor was administered orally in the feed for 60 days.[3]
-
Outcome Assessment:
-
Histological Analysis: The implanted tissue is harvested, and sections are stained to assess the extent of cartilage invasion and degradation by the synovial fibroblasts. An invasion score is typically used for quantification.[3]
-
Collagen-Induced Arthritis (CIA) Model (Mouse)
The CIA model is a widely used autoimmune model of RA that shares many immunological and pathological features with the human disease.
-
Animal Model: Genetically susceptible mouse strains, such as DBA/1 mice.
-
Induction Protocol:
-
An initial immunization with an emulsion of type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA) is administered intradermally at the base of the tail.
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
-
Treatment Protocol: The selective MMP-13 inhibitor was administered orally once daily.[3]
-
Outcome Assessment:
-
Clinical Scoring: Arthritis severity is monitored by visually scoring each paw for signs of inflammation (redness and swelling) on a scale of 0-4.
-
Histological Analysis: Ankle and knee joints are collected for histological assessment of inflammation, pannus formation, and cartilage/bone erosion.
-
Antigen-Induced Arthritis (AIA) Model (Rabbit)
The AIA model is characterized by a robust, T-cell-driven inflammatory response in a single joint, making it suitable for studying the inflammatory aspects of arthritis.
-
Animal Model: New Zealand White rabbits are commonly used.
-
Induction Protocol:
-
Rabbits are immunized with an antigen, such as ovalbumin, emulsified in CFA.
-
After an immune response has developed (typically 2-3 weeks), arthritis is induced by a single intra-articular injection of the same antigen into a knee joint.
-
-
Treatment Protocol: The selective MMP-13 inhibitor was administered orally once daily.[3]
-
Outcome Assessment:
-
Biochemical Analysis: Synovial fluid and cartilage can be analyzed for biomarkers of inflammation and cartilage degradation (e.g., proteoglycan content).
-
Histological Analysis: Joint tissues are examined for signs of inflammation, synovial hyperplasia, and cartilage erosion.
-
Visualizing Mechanisms and Workflows
To further elucidate the context of this compound's action, the following diagrams illustrate the MMP-13 signaling pathway in arthritis and a general experimental workflow for evaluating its efficacy.
Caption: MMP-13 signaling pathway in arthritis and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in arthritis models.
References
- 1. opnme.com [opnme.com]
- 2. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase Inhibition With Doxycycline Affects the Progression of Posttraumatic Osteoarthritis After Anterior Cruciate Ligament Rupture: Evaluation in a New Nonsurgical Murine ACL Rupture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of BI-4394: A Comparative Guide for Researchers
In the landscape of osteoarthritis (OA) drug development, the selective inhibition of matrix metalloproteinase-13 (MMP-13) has emerged as a promising therapeutic strategy. MMP-13, a key enzyme in the degradation of type II collagen, is a critical mediator of cartilage destruction in OA. This guide provides a comparative analysis of BI-4394, a potent and selective MMP-13 inhibitor, against other compounds in development, assessing their translational potential based on available preclinical and clinical data.
Executive Summary
This compound distinguishes itself with high potency and exceptional selectivity for MMP-13, a crucial factor in mitigating the musculoskeletal side effects that led to the failure of broad-spectrum MMP inhibitors in past clinical trials. This guide will delve into the comparative efficacy, selectivity, and pharmacokinetic profiles of this compound and other selective MMP-13 inhibitors, including AQU-019, ALS 1-0635, and CL-82198. The data presented aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform their research and development decisions.
Mechanism of Action: The Focus on MMP-13
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the turnover of extracellular matrix components. In osteoarthritis, the pathological degradation of articular cartilage is primarily driven by the collagenolytic activity of MMP-13.[1] Early therapeutic strategies targeting MMPs with broad-spectrum inhibitors were unsuccessful in clinical trials due to dose-limiting musculoskeletal toxicity.[2] This has shifted the focus to developing highly selective MMP-13 inhibitors that can spare other MMPs, thereby avoiding off-target effects.
This compound is a highly potent inhibitor of MMP-13 with an IC50 of 1 nM and demonstrates over 1,000-fold selectivity against several other MMPs.[3][4] This high degree of selectivity is a key attribute for its translational potential.
dot
Caption: MMP-13 mediated cartilage degradation pathway and the inhibitory action of this compound.
Comparative Analysis of MMP-13 Inhibitors
The following tables summarize the available quantitative data for this compound and its comparator compounds.
Table 1: In Vitro Potency and Selectivity
| Compound | MMP-13 IC50 (nM) | Selectivity vs. MMP-1 | Selectivity vs. MMP-2 | Selectivity vs. MMP-3 | Selectivity vs. MMP-7 | Selectivity vs. MMP-8 | Selectivity vs. MMP-9 | Selectivity vs. MMP-10 | Selectivity vs. MMP-12 | Selectivity vs. MMP-14 |
| This compound | 1[3][4] | >1000-fold[4] | >1000-fold[4] | >1000-fold[4] | >1000-fold[4] | >1000-fold[4] | >1000-fold[4] | >1000-fold[4] | >1000-fold[4] | >1000-fold[4] |
| AQU-019 | 4.8[5] | >100,000[5] | >100,000[5] | >100,000[5] | >100,000[5] | 98,000[5] | 74,000[5] | 1,000[5] | >100,000[5] | >100,000[5] |
| ALS 1-0635 | Potent (specific IC50 not reported)[2][6] | Highly Selective (specific values not reported)[2][6] | Highly Selective (specific values not reported)[2][6] | Highly Selective (specific values not reported)[2][6] | Highly Selective (specific values not reported)[2][6] | Highly Selective (specific values not reported)[2][6] | Highly Selective (specific values not reported)[2][6] | Highly Selective (specific values not reported)[2][6] | Highly Selective (specific values not reported)[2][6] | Highly Selective (specific values not reported)[2][6] |
| CL-82198 | 10,000 (10 µM)[2] | No inhibition[2] | N/A | N/A | N/A | N/A | No inhibition[2] | N/A | N/A | N/A |
Table 2: Preclinical Efficacy in Osteoarthritis Models
| Compound | Animal Model | Key Findings |
| This compound | Rat Anterior Cruciate Ligament Transection (ACLT) model | Sustained release from a hydrogel reduced inflammation, bone erosion, and cartilage degradation. |
| AQU-019 | Rat Monoiodoacetate (MIA) model[5] | Intra-articular injection demonstrated significant chondroprotection.[5] |
| ALS 1-0635 | Rat Monoiodoacetate (MIA) model[2][6] | Modulated cartilage damage.[2][6] |
| Rat Medial Meniscus Tear (MMT) model[2][6] | Showed histologic evidence of chondroprotection and reduced cartilage degeneration without musculoskeletal toxicity.[2][6] | |
| CL-82198 | Murine Meniscal-Ligamentous Injury (MLI) model | Decelerated osteoarthritis progression, increased type II collagen and proteoglycan levels, and inhibited chondrocyte apoptosis. |
Table 3: Pharmacokinetic Profile
| Compound | Parameter | Species | Value |
| AQU-019 | Oral Bioavailability | Rat | Data indicates oral dosing was performed, but specific bioavailability percentage is not provided.[5] |
| Tmax | Rat | ~1 hour (oral gavage)[7] | |
| Cmax | Rat | ~100 ng/mL (1 mg/kg oral gavage)[7] | |
| t1/2 | Rat | ~4 hours (oral gavage)[7] | |
| ALS 1-0635 | Oral Administration | Rat | Effective with twice-daily oral dosing.[2][8] Specific pharmacokinetic parameters not reported. |
| CL-82198 | Oral Bioavailability | - | Reported to be orally bioavailable, but specific data is not available.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro MMP Inhibition Assay
This assay is fundamental to determining the potency and selectivity of MMP inhibitors.
dot
Caption: A generalized workflow for determining the IC50 of an MMP inhibitor.
A common method involves the use of a fluorogenic substrate. The enzyme (e.g., recombinant human MMP-13) is pre-incubated with various concentrations of the inhibitor. A fluorogenic substrate is then added, and the rate of substrate cleavage is measured by monitoring the increase in fluorescence. The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value. Selectivity is assessed by performing this assay with a panel of different MMPs.
Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
This is a widely used chemically-induced model of osteoarthritis that mimics the cartilage degradation seen in human OA.
-
Induction: A single intra-articular injection of monoiodoacetate (MIA) into the knee joint of the rat.[3] MIA is a metabolic inhibitor that induces chondrocyte death, leading to cartilage breakdown.[3]
-
Treatment: The test compound can be administered via various routes (e.g., oral, intra-articular) at different time points post-MIA injection.
-
Assessment: The severity of OA is evaluated through histological analysis of the joint cartilage, measuring cartilage degradation, and assessing pain-related behaviors.[3]
Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a well-established model of autoimmune arthritis that shares features with human rheumatoid arthritis but is also used to study aspects of cartilage degradation relevant to osteoarthritis.
-
Immunization: Mice are immunized with an emulsion of type II collagen and Freund's complete adjuvant.[5][9] A booster immunization is typically given 21 days later.[5][9]
-
Arthritis Development: Arthritis usually develops 28-35 days after the primary immunization.[5][9]
-
Treatment: The test compound is administered during the course of the disease.
-
Assessment: Disease progression is monitored by clinical scoring of paw swelling and histological examination of the joints for inflammation and cartilage/bone erosion.[5][9]
dot
Caption: A simplified workflow for preclinical efficacy testing in animal models of osteoarthritis.
Conclusion
The data compiled in this guide underscores the significant translational potential of this compound as a highly potent and selective MMP-13 inhibitor for the treatment of osteoarthritis. Its superior selectivity profile compared to some of the other reviewed compounds is a critical advantage in avoiding the off-target effects that have plagued earlier MMP inhibitors. While direct comparative clinical data is not yet available, the preclinical evidence suggests that this compound warrants further investigation as a disease-modifying osteoarthritis drug. Future clinical trials will be essential to fully elucidate its efficacy and safety profile in humans. Researchers are encouraged to consider the detailed data and experimental contexts provided in this guide to inform their ongoing and future work in this important therapeutic area.
References
- 1. criver.com [criver.com]
- 2. CL-82198 A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]
- 3. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 5. chondrex.com [chondrex.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for BI-4394
This document provides crucial safety and logistical information for the proper handling and disposal of BI-4394, a potent and selective MMP-13 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Immediate Safety and Handling
When handling this compound, it is imperative to adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety glasses with side shields, gloves, and a lab coat.[1] In case of accidental contact, follow these first aid measures:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation develops or persists, seek medical attention.[1]
-
Eye Contact: Immediately rinse eyes with plenty of water, including under the eyelids. If irritation develops or persists, seek medical attention.[1]
-
Ingestion: Rinse the mouth thoroughly with water and seek immediate medical attention.[1]
-
Inhalation: Move to an area with fresh air. If any discomfort continues, seek medical attention.[1]
For accidental spills, absorb the spillage with a suitable absorbent material. Once the spill is contained, flush the contaminated area thoroughly with water. Dispose of the absorbent material and any contaminated items as chemical waste.[1]
Proper Disposal Procedures for this compound
As a chemical compound used in research, this compound must be disposed of in accordance with institutional guidelines and local regulations for chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused compound, treated solutions, and contaminated labware (e.g., pipette tips, tubes, flasks), in a designated and clearly labeled chemical waste container.
-
For liquid waste, use a sealable, non-reactive container.
-
For solid waste, such as contaminated gloves or paper towels, use a designated solid chemical waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" or "Chemical Waste" and list the contents, including "this compound" and any solvents or other chemicals present.
-
-
Storage:
-
Institutional Pickup:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow their specific procedures for waste pickup and disposal.
-
Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 446.5 g/mol [2] |
| IC50 for MMP-13 | 1 nM[3][4][5] |
| Solubility in DMSO | 10 mM[2] |
| Storage Temperature | -20°C for 1 month, -80°C for 6 months[4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BI-4394
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of BI-4394, a potent and selective MMP-13 inhibitor. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a chemical compound intended for research use only.[1] While a comprehensive Safety Data Sheet (SDS) from the manufacturer is the primary source of safety information, the following guidelines provide an operational framework for its handling.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the planned procedures. However, as a baseline, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard should be worn. A face shield is required when there is a risk of splashing or aerosol generation.
-
Hand Protection: Disposable nitrile gloves are recommended for short-term protection against a broad range of chemicals. It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility. Gloves should be inspected before each use and changed immediately upon contact with the compound.
-
Body Protection: A laboratory coat, preferably a Nomex® flame-resistant coat, must be worn and fully buttoned. Clothing made of cotton should be worn underneath, and synthetic fabrics like polyester or acrylic should be avoided.
-
Footwear: Fully enclosed shoes that cover the entire foot are required.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Operational Plans: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.
Receiving and Inspection
Upon receiving a shipment of this compound, personnel should wear appropriate PPE, including chemotherapy-grade gloves. Inspect the packaging for any signs of damage or leaks. If the integrity of the packaging is compromised, consult your institution's safety officer immediately.
Preparation of Stock Solutions
The following table summarizes the solubility of this compound in Dimethyl Sulfoxide (DMSO).
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 44.65 | 100 |
Source: Tocris Bioscience
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Preparation: Ensure all necessary equipment, including vials, pipettes, and the this compound solid, are equilibrated to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound solid in a tared, appropriate container within a chemical fume hood.
-
Dissolution: Add the calculated volume of DMSO to the solid. For example, to prepare 1 mL of a 10 mM solution, add the appropriate volume of DMSO to 4.465 mg of this compound (based on a molecular weight of 446.46 g/mol ).
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Storage
Proper storage is crucial to maintain the stability and integrity of this compound.
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Source: MedchemExpress.com[2]
Stock solutions should be stored in tightly sealed containers at the recommended temperatures.
Emergency Procedures
In the event of accidental exposure, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety department for specific guidance.
Visualizing the Workflow
The following diagram illustrates the key steps in the safe handling of this compound.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
